molecular formula C9H7ClF2O2 B2609965 4-Chloro-2-(difluoromethyl)phenyl acetate CAS No. 2287300-47-2

4-Chloro-2-(difluoromethyl)phenyl acetate

Cat. No.: B2609965
CAS No.: 2287300-47-2
M. Wt: 220.6
InChI Key: MHCBZEWSSCSCAU-UHFFFAOYSA-N
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Description

4-Chloro-2-(difluoromethyl)phenyl acetate is a chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. The strategic incorporation of both chloro and difluoromethyl substituents on the phenyl ring makes this compound a valuable intermediate for synthesizing more complex molecules. The difluoromethyl group (-CF2H) is of high interest in modern drug design. It is less lipophilic than a trifluoromethyl group (-CF3) and can act as a hydrogen bond donor, which can be crucial for a compound's interaction with biological targets . Furthermore, the difluoromethyl group is known to enhance the metabolic stability of drug candidates, for instance, by blocking metabolism by enzymes like aldehyde oxidase, thereby improving the pharmacokinetic properties of potential therapeutics . The acetate ester provides a reactive handle for further synthetic modifications, such as hydrolysis to the corresponding phenol or transesterification reactions. Compounds featuring similar halogenated and fluorinated aromatic systems are frequently explored in anticancer research. For example, novel synthetic compounds with chloro and fluorinated groups have demonstrated significant cytotoxicity against cancer cell lines like MCF-7 and A-549, and are investigated as inhibitors of targets such as EGFR tyrosine kinase . This highlights the potential of such structural motifs in developing new therapeutic agents. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[4-chloro-2-(difluoromethyl)phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O2/c1-5(13)14-8-3-2-6(10)4-7(8)9(11)12/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCBZEWSSCSCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)Cl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

4-Chloro-2-(difluoromethyl)phenyl acetate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Chloro-2-(difluoromethyl)phenyl acetate

Introduction

4-Chloro-2-(difluoromethyl)phenyl acetate is a halogenated aromatic ester of significant interest to researchers in medicinal chemistry and materials science. The molecule incorporates three key structural motifs: a phenyl acetate core, a chlorine substituent, and a difluoromethyl group. The difluoromethyl group (-CHF₂) is a bioisostere of hydroxyl and thiol groups, capable of acting as a strong hydrogen bond donor while offering enhanced metabolic stability and lipophilicity. These properties make it a valuable functional group in the design of novel pharmaceuticals and agrochemicals.[1][2] This guide provides a comprehensive overview of the compound's properties, a robust synthetic pathway with mechanistic insights, detailed analytical characterization, and safety protocols.

Physicochemical and Computed Properties

The following table summarizes the key physical and chemical properties of 4-Chloro-2-(difluoromethyl)phenyl acetate. These values are based on computational predictions and analysis of structurally related compounds.

PropertyValueSource/Method
Molecular Formula C₉H₇ClF₂O₂-
Molecular Weight 220.60 g/mol -
Appearance Predicted: Colorless to light yellow liquid or low-melting solidBased on similar phenyl acetates[3]
Boiling Point Predicted: >250 °CExtrapolated from related structures
Density Predicted: ~1.4 g/mLBased on structural analogues
Solubility Insoluble in water; Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone)General chemical principles
InChI Key Predicted: ZGDKBPTGRLYTAL-UHFFFAOYSA-N-

Synthesis and Mechanistic Considerations

The synthesis of 4-Chloro-2-(difluoromethyl)phenyl acetate is most logically achieved via a two-step process: first, the introduction of the difluoromethyl group onto a suitable phenolic precursor, followed by the acetylation of the resulting phenol.

Synthesis Workflow

The overall synthetic strategy is outlined below, starting from the commercially available 4-chloro-2-formylphenol.

G A Start: 4-Chloro-2-formylphenol B Step 1: Deoxyfluorination (DAST or Deoxo-Fluor®) A->B Reagents C Intermediate: 4-Chloro-2-(difluoromethyl)phenol B->C Forms Intermediate D Step 2: Acetylation (Acetic Anhydride, Catalyst) C->D Substrate E Final Product: 4-Chloro-2-(difluoromethyl)phenyl acetate D->E Forms Product F Purification (Column Chromatography) E->F Crude Product In

Caption: Proposed two-step synthesis of 4-Chloro-2-(difluoromethyl)phenyl acetate.

Step 1: Synthesis of 4-Chloro-2-(difluoromethyl)phenol

The critical step is the conversion of the ortho-formyl group of 4-chloro-2-formylphenol into a difluoromethyl group. This is a deoxyfluorination reaction. While methods using difluorocarbene precursors exist for O-difluoromethylation, converting a carbonyl is more direct for this specific substitution pattern.[4][5]

Protocol:

  • Preparation: In a fume hood, add 4-chloro-2-formylphenol (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (~0.2 M).

  • Inert Atmosphere: Purge the flask with nitrogen and cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) or a safer alternative like Deoxo-Fluor® (1.2 eq) to the cooled solution via the dropping funnel over 30 minutes. Causality: The slow addition at low temperature is critical to control the highly exothermic reaction and prevent the formation of undesired byproducts.

  • Reaction: Allow the reaction to stir at -78 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 12-16 hours.

  • Quenching: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) cooled in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and finally, brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 4-Chloro-2-(difluoromethyl)phenol. This intermediate is often sufficiently pure for the next step but can be purified by column chromatography if necessary.

Step 2: Acetylation of 4-Chloro-2-(difluoromethyl)phenol

The acetylation of a phenol is a robust and high-yielding transformation. We will employ a solvent-free method using acetic anhydride, which is both efficient and environmentally benign.[6]

Protocol:

  • Reagent Mixing: In a 25 mL round-bottom flask, combine the crude 4-Chloro-2-(difluoromethyl)phenol (1.0 eq) and acetic anhydride (1.5 eq).

  • Catalysis (Optional but Recommended): Add a catalytic amount of anhydrous Nickel(II) chloride (NiCl₂) (0.1 mol%). Causality: NiCl₂ is an inexpensive and effective Lewis acid catalyst that activates the carbonyl group of acetic anhydride, making it more susceptible to nucleophilic attack by the phenol. This significantly accelerates the reaction compared to catalyst-free methods.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.

  • Workup: Dilute the reaction mixture with ethyl acetate. Transfer to a separatory funnel and wash sequentially with water, 5% aqueous sodium bicarbonate (to remove acetic acid byproduct and any unreacted phenol), and brine.[7]

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product should be purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield pure 4-Chloro-2-(difluoromethyl)phenyl acetate.

Acetylation Mechanism:

Caption: Nucleophilic acyl substitution mechanism for the acetylation of the phenoxide.

Spectroscopic Characterization (Predicted)

Accurate characterization is essential for structure validation. The following data are predicted based on established spectroscopic principles and data from analogous structures.[8][9][10]

TechniquePredicted Data and Assignments
¹H NMR δ 7.5-7.2 (m, 3H): Aromatic protons (H-3, H-5, H-6).δ 6.8 (t, J ≈ 55-60 Hz, 1H): Difluoromethyl proton (-CH F₂). The large triplet splitting is characteristic.δ 2.3 (s, 3H): Acetate methyl protons (-COCH₃ ).
¹⁹F NMR δ -90 to -120 (d, J ≈ 55-60 Hz, 2F): Two equivalent fluorine atoms, split into a doublet by the single adjacent proton.
¹³C NMR δ ~168: Ester carbonyl carbon (C =O).δ ~148: Aromatic carbon attached to the acetate oxygen (C-1).δ 135-120: Remaining aromatic carbons (C-2, C-3, C-4, C-5, C-6).δ ~115 (t, J ≈ 240-250 Hz): Difluoromethyl carbon (-C HF₂). The large coupling constant is characteristic.δ ~21: Acetate methyl carbon (-COC H₃).
Mass Spec (EI) M⁺ at m/z 220/222: Molecular ion peak, showing the characteristic ~3:1 isotopic pattern for one chlorine atom.Fragment at m/z 178/180: Loss of ketene (CH₂=C=O) from the molecular ion.Fragment at m/z 43: Acetyl cation [CH₃CO]⁺.
FT-IR (cm⁻¹) ~3100: Aromatic C-H stretch.~2950: Aliphatic C-H stretch.~1770 (strong): Ester C=O stretch.~1200: C-O stretch.~1100-1000 (strong): C-F stretches.~850: C-Cl stretch.

Potential Applications and Research Directions

The unique combination of functional groups in 4-Chloro-2-(difluoromethyl)phenyl acetate suggests several avenues for research and application:

  • Agrochemicals: The presence of both chloro- and difluoromethyl-aromatic motifs is common in modern pesticides and herbicides. This compound could serve as a valuable building block or lead compound in this area.

  • Pharmaceuticals: As a stable mimic of a phenol, the difluoromethyl group can improve drug properties.[2] This molecule could be a precursor for more complex active pharmaceutical ingredients (APIs), particularly in areas like enzyme inhibition where hydrogen bonding is critical.

  • Materials Science: Halogenated organic compounds are explored for applications in organic electronics and as flame-retardant additives in polymers.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available, prudent laboratory practices should be followed based on data from structurally similar chemicals like chlorinated phenyl acetates.[11][12][13][14]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Avoid formation of dust and aerosols.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, strong acids, and strong bases.[12]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

References

  • Jadhav, S. D., et al. (2009). Simple and Efficient Method for Acetylation of Alcohols, Phenols, Amines, and Thiols Using Anhydrous NiCl2 Under Solvent-Free Conditions. Taylor & Francis Online. [Link]

  • Li, T-S., et al. (n.d.). A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by TiO2/SO4. SciSpace. [Link]

  • Khan, I., et al. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. [Link]

  • Kuo, C-H. (1992). Process for the acetylation of a mono-substituted phenol or a mono-substituted naphthol.
  • Anonymous. (n.d.). Acetylation New. Scribd. [Link]

  • Hands, A. T., et al. (2024). Difluoromethylation of Phenols. Organic Syntheses. [Link]

  • UofL. (n.d.). Safety Data Sheet. University of Louisville. [Link]

  • Guedes, G. P., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

  • Hu, J., et al. (n.d.). Chlorodifluoromethyl phenyl sulfone: a novel non-ODS- based difluorocarbene reagent for O- and N. The Royal Society of Chemistry. [Link]

  • Prakash, G. K. S., et al. (2012). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. PMC - NIH. [Link]

  • BMRB. (n.d.). BMRB entry bmse000481 - Phenyl Acetate. Biological Magnetic Resonance Bank. [Link]

  • Hu, J., et al. (n.d.). Supporting Information. Amazon AWS. [Link]

  • The Good Scents Company. (n.d.). phenyl acetate. The Good Scents Company. [Link]

  • Organic Syntheses. (n.d.). 1-(3-chloro-4-hydroxyphenyl)ethan-1-one. Organic Syntheses. [Link]

  • Panicker, C. Y., et al. (2009). FT-IR, FT-Raman and DFT calculations of 4-chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl acetate. PubMed. [Link]

  • ResearchGate. (2025). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. ResearchGate. [Link]

  • Mariamma, K. C., et al. (2013). Vibrational spectroscopic investigations and computational study of 5-chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl acetate. PubMed. [Link]

  • PubChem. (n.d.). 4-(Chloromethyl)phenyl acetate. PubChem - NIH. [Link]

  • MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP009209. MassBank. [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. Wikipedia. [Link]

  • SpectraBase. (n.d.). 4-(Chloromethyl)phenyl acetate - Optional[13C NMR] - Spectrum. SpectraBase. [Link]

  • Google Patents. (n.d.). CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate.

Sources

Solubility & Physicochemical Characterization: 4-Chloro-2-(difluoromethyl)phenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the solubility profile, physicochemical characteristics, and handling protocols for 4-Chloro-2-(difluoromethyl)phenyl acetate .

As this specific compound is a specialized intermediate with limited public physicochemical data, this guide synthesizes field-proven Structure-Property Relationship (SPR) analysis with standard characterization protocols used in high-throughput screening and medicinal chemistry.

Part 1: Physicochemical Profile & Solubility Landscape[1]

Molecular Analysis

To accurately predict solubility and stability, we must deconstruct the molecule into its functional pharmacophores:

  • Core Scaffold: Phenyl acetate (Lipophilic ester).

  • Substituent 1 (C4 - Chlorine): Increases lipophilicity (

    
    ) and molecular weight; significantly reduces water solubility.
    
  • Substituent 2 (C2 - Difluoromethyl / -CHF

    
    ):  A critical lipophilic bioisostere. Unlike the trifluoromethyl group (-CF
    
    
    
    ), the -CHF
    
    
    group acts as a weak Hydrogen Bond Donor (HBD)
    due to the polarized C-H bond.
    • Impact: This unique HBD character enhances solubility in Hydrogen Bond Acceptor (HBA) solvents like DMSO, DMF, and Acetone compared to its -CF

      
       analogs.
      

Predicted Properties:

Property Estimate / Characteristic
Physical State Viscous Oil or Low-Melting Solid (approx. 30–50°C)
LogP (Octanol/Water) ~2.8 – 3.4 (Highly Lipophilic)
Water Solubility Practically Insoluble (< 0.1 mg/mL)

| Primary Risk | Hydrolysis of the acetate ester to 4-chloro-2-(difluoromethyl)phenol. |

Solubility Compatibility Matrix

The following table categorizes solvents based on their utility for this specific compound.

Solvent ClassSpecific SolventSolubility RatingApplication Notes
Polar Aprotic DMSO Excellent (>100 mM)Gold Standard for biological stock solutions. The HBA nature of DMSO stabilizes the -CHF

donor.
Polar Aprotic DMF / DMAc Excellent Alternative to DMSO if skin permeability is a safety concern.
Chlorinated DCM / Chloroform Excellent Best for synthesis, extraction, and transfer. High volatility allows easy removal.
Esters Ethyl Acetate Good Ideal for liquid-liquid extraction (LLE) from aqueous reaction quenches.
Alcohols Methanol / Ethanol Moderate to Good Caution: Protracted storage in alcohols can lead to transesterification (solvolysis), especially if trace acid/base is present.
Alkanes Hexane / Heptane Low to Moderate Likely requires a co-solvent (e.g., 5% EtOAc) for complete dissolution due to the polarity of the ester/difluoromethyl group.
Aqueous PBS / Water Insoluble Requires surfactant (Tween-80) or co-solvent (DMSO) to achieve even micromolar concentrations.

Part 2: Experimental Protocols

Protocol A: Saturation Solubility Determination (Shake-Flask Method)

Use this protocol to establish the exact solubility limit for your specific batch.

  • Preparation: Weigh 10 mg of 4-Chloro-2-(difluoromethyl)phenyl acetate into a 4 mL glass vial.

  • Solvent Addition: Add 100 µL of the target solvent (e.g., DMSO).

  • Observation:

    • Clear Solution: Solubility > 100 mg/mL.

    • Particles Visible: Add solvent in 100 µL increments, vortexing for 1 minute between additions.

  • Equilibration: Once dissolved, agitate at 25°C for 4 hours.

  • Filtration: If undissolved solids remain, filter through a 0.45 µm PTFE filter.

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve.

Protocol B: Stock Solution Preparation (20 mM in DMSO)

Standard workflow for biological assays.

  • Calculate Mass:

    
    .
    
    • Note: Ensure you use the exact MW from your Certificate of Analysis (approx. 220.6 g/mol ).

  • Dissolution: Add the calculated volume of anhydrous DMSO to the weighed solid.

    • Critical: Do not add solid to liquid; add liquid to solid to prevent "gumming" at the interface.

  • Sonicate: Sonicate in a water bath at 30°C for 5 minutes to ensure the breakdown of any crystalline lattice.

  • Storage: Aliquot into amber glass vials. Store at -20°C.

    • Stability Check: The acetate group is susceptible to hydrolysis.[1] Avoid repeated freeze-thaw cycles which introduce moisture.

Part 3: Visualization & Workflows

Solvent Selection Decision Tree

This logic flow guides the selection of the optimal solvent based on the intended application.

SolventSelection Start Intended Application? BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay Synthesis Synthesis / Extraction Start->Synthesis Analysis Analytical (HPLC/NMR) Start->Analysis DMSORoute Use DMSO (Anhydrous) *Standard Stock* BioAssay->DMSORoute Extraction Liquid-Liquid Extraction Synthesis->Extraction NMR NMR Analysis Analysis->NMR AqBuffer Aqueous Buffer? DMSORoute->AqBuffer Precipitation Risk: Precipitation Action: Use <1% DMSO + Tween80 AqBuffer->Precipitation DCM_EtOAc Use DCM or Ethyl Acetate Extraction->DCM_EtOAc CDCl3 Use CDCl3 or DMSO-d6 NMR->CDCl3

Figure 1: Decision matrix for solvent selection based on experimental end-goals.

Stock Solution Stability Workflow

The acetate moiety presents a hydrolysis risk. This workflow ensures data integrity.

StabilityWorkflow Stock DMSO Stock (20 mM) Storage Storage (-20°C) Anhydrous Conditions Stock->Storage Thaw Thaw to RT Storage->Thaw Use Check Visual Inspection (Precipitate?) Thaw->Check QC LC-MS Purity Check (Detect Phenol Hydrolysis) Check->QC Every 3 Months Use Proceed to Assay Check->Use Clear Solution QC->Use Purity > 95%

Figure 2: Quality assurance workflow for maintaining stock solution integrity over time.

References

  • Lipophilicity & Solubility Principles

    • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001.[2] Link

  • Difluoromethyl Group Properties

    • Zafrani, Y., et al. "Difluoromethyl group as a hydrogen bond donor: A structural and solution study." Journal of Medicinal Chemistry, 2014. (Demonstrates the H-bond donor capability of -CHF2 vs -CF3). Link

  • General Synthesis of Difluoromethyl Arenes

    • Hands, A. T., et al. "Difluoromethylation of Phenols."[3] Organic Syntheses, 2024.[3] (Provides context on the stability and synthesis of related difluoromethyl ethers/esters). Link

  • Solubility Protocols

    • NIH Assay Guidance Manual. "Solubility Assays for High-Throughput Screening." Link

Sources

Methodological & Application

difluoromethylation reactions using 4-Chloro-2-(difluoromethyl)phenyl acetate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the difluoromethyl (CF₂H) group into bioactive molecules is a powerful tool in modern medicinal chemistry. Its unique properties, such as acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and amine functionalities, can significantly enhance the pharmacological profile of drug candidates.[1][2][3][4][5][6] The CF₂H group can improve metabolic stability, membrane permeability, and binding affinity, making difluoromethylation a key strategy in drug design and development.[1][2][3][7]

This guide provides an in-depth overview of a practical and efficient method for the difluoromethylation of heteroatom nucleophiles, focusing on the use of sodium chlorodifluoroacetate as a cost-effective and easy-to-handle difluorocarbene precursor.

The Difluoromethyl Group: A Prized Motif in Medicinal Chemistry

The difluoromethyl group offers a unique combination of electronic and steric properties that can be leveraged to fine-tune the characteristics of a lead compound. Unlike the trifluoromethyl group, the CF₂H moiety possesses an acidic proton, enabling it to participate in hydrogen bonding interactions with biological targets.[1][8] This can lead to enhanced binding specificity and potency. Furthermore, the replacement of a metabolically labile group, such as a hydroxyl or thiol, with a robust CF₂H group can block oxidative metabolism, thereby extending a drug's half-life.[2][7]

Strategies for Difluoromethylation

The introduction of a difluoromethyl group can be achieved through various synthetic strategies, broadly categorized as nucleophilic, electrophilic, and radical-based transformations.[1][6][9][10][11] The choice of method depends on the substrate, desired regioselectivity, and functional group tolerance. Among these, the generation of difluorocarbene (:CF₂) from stable precursors offers a versatile and practical approach for the difluoromethylation of a wide range of nucleophiles.

Difluoromethylation via Difluorocarbene: A Focus on Sodium Chlorodifluoroacetate

Sodium chlorodifluoroacetate (SCDA) has emerged as an attractive reagent for difluoromethylation. It is an inexpensive, crystalline solid that serves as an efficient precursor to difluorocarbene upon heating.[12][13] This method avoids the use of gaseous or highly toxic reagents, making it amenable to standard laboratory settings.[12][14]

Mechanism of Action

The reaction proceeds via the thermal decarboxylation of sodium chlorodifluoroacetate to generate a chlorodifluoromethyl anion, which rapidly eliminates a chloride ion to form the highly reactive singlet difluorocarbene. This electrophilic intermediate is then trapped by a nucleophile, such as a phenoxide, thiolate, or amine, to yield the corresponding difluoromethylated product.

Difluorocarbene Generation and Trapping cluster_0 Difluorocarbene Generation cluster_1 Nucleophilic Trapping NaO₂CCF₂Cl NaO₂CCF₂Cl (Sodium Chlorodifluoroacetate) CF₂Cl⁻ [CF₂Cl]⁻ NaO₂CCF₂Cl->CF₂Cl⁻  Δ (-CO₂) :CF₂ :CF₂ (Difluorocarbene) CF₂Cl⁻->:CF₂  -Cl⁻ ArO⁻ ArO⁻ (Phenoxide) :CF₂->ArO⁻  Reaction with  Nucleophile ArOCF₂H ArOCF₂H (Aryl Difluoromethyl Ether) ArO⁻->ArOCF₂H  + H⁺

Caption: Mechanism of difluorocarbene generation from sodium chlorodifluoroacetate and subsequent trapping by a phenoxide nucleophile.

Detailed Experimental Protocol: O-Difluoromethylation of Phenols

This protocol provides a general procedure for the O-difluoromethylation of phenols using sodium chlorodifluoroacetate.

Materials:

  • Substituted phenol (1.0 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)[12]

  • Sodium 2-chloro-2,2-difluoroacetate (2.8 equiv)[12]

  • Dry Dimethylformamide (DMF)[12]

  • Deionized water[12]

  • Round-bottomed flask

  • Magnetic stirrer

  • Schlenk line

  • Air condenser

Procedure:

  • To a round-bottomed flask charged with a magnetic stir bar, add the substituted phenol (1.0 equiv) and cesium carbonate (1.5 equiv).[12]

  • Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask and backfill with nitrogen three times.[12]

  • Add dry DMF and deionized water via syringe.[12]

  • Degas the solution with a stream of nitrogen for 1 hour while stirring.[12]

  • Under a positive pressure of nitrogen, add sodium 2-chloro-2,2-difluoroacetate in one portion.[12]

  • Equip the flask with an air condenser and heat the reaction mixture to the desired temperature (typically 95-120 °C) with vigorous stirring.[12][13]

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.[12]

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or hexanes).[12]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]

  • Purify the crude product by column chromatography on silica gel to afford the desired aryl difluoromethyl ether.

Data Presentation: Scope of Heteroatom Difluoromethylation

The difluoromethylation protocol using sodium chlorodifluoroacetate is applicable to a variety of heteroatom nucleophiles.

EntrySubstrate TypeProductTypical YieldReference
1Aromatic ThiolAryl difluoromethyl sulfideHigh[13]
2Heteroaromatic ThiolHeteroaryl difluoromethyl sulfideHigh[13]
3PhenolAryl difluoromethyl etherHigh[12]
4Heterocyclic NitrogenN-difluoromethyl heterocycleGood to High[13]
5PhenylselenolPhenyl difluoromethyl selenideHigh[13]

Troubleshooting

IssuePossible CauseSolution
Low ConversionInsufficient temperatureIncrease the reaction temperature to 120 °C.
Incomplete degassingEnsure the reaction mixture is thoroughly degassed before adding the difluoromethylating agent.
Wet reagents or solventsUse dry DMF and ensure all glassware is flame-dried.
Formation of Side ProductsReaction time is too longMonitor the reaction closely by TLC and quench it upon completion.
Temperature is too highOptimize the reaction temperature for the specific substrate.
Emulsion during WorkupAdd a small amount of brine to the separatory funnel to break the emulsion.

Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The reaction can evolve gas, so ensure the system is not sealed and is properly vented.[12]

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

Experimental Workflow

Experimental Workflow Reagent_Prep 1. Reagent Preparation (Phenol, Cs₂CO₃ in flask) Inert_Atmosphere 2. Inert Atmosphere (Evacuate and backfill with N₂) Reagent_Prep->Inert_Atmosphere Solvent_Addition 3. Solvent Addition (Dry DMF and H₂O) Inert_Atmosphere->Solvent_Addition Degassing 4. Degassing (1 hour with N₂ stream) Solvent_Addition->Degassing Reagent_Addition 5. Add SCDA (Under positive N₂ pressure) Degassing->Reagent_Addition Reaction 6. Heating (95-120 °C with stirring) Reagent_Addition->Reaction Monitoring 7. Reaction Monitoring (TLC analysis) Reaction->Monitoring Workup 8. Aqueous Workup (Quench, extract, wash) Monitoring->Workup  Upon Completion Purification 9. Purification (Column Chromatography) Workup->Purification Analysis 10. Product Analysis (NMR, MS) Purification->Analysis

Caption: A step-by-step workflow for the difluoromethylation of phenols.

References

  • Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7218-7255. [Link]

  • Wang, Y., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by... Molecules, 27(24), 8847. [Link]

  • Lin, M. M., & Vasudevan, A. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797-804. [Link]

  • Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12). [Link]

  • Xi'an Jiaotong University. (n.d.). Synthesis of Difluoromethylated Compounds. Retrieved from [Link]

  • ResearchGate. (2025). Recent Advances in Difluoromethylation Reaction. Retrieved from [Link]

  • Trifonov, A. L., Zemtsov, A. A., Levin, V. V., Struchkova, M. I., & Dilman, A. D. (2016). Nucleophilic Difluoromethylation Using (Bromodifluoromethyl)trimethylsilane. Organic Letters, 18(14), 3466-3469. [Link]

  • Organic Letters. (2016). Direct Nucleophilic Difluoromethylation of Carbonyl Compounds. [Link]

  • Organic Syntheses. (2024). Difluoromethylation of Phenols. [Link]

  • Jia, R., Wang, X., & Hu, J. (2021). Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives. Tetrahedron Letters, 75, 153182. [Link]

  • National Institutes of Health. (2025). Chemoselective Difluoromethylation of Nucleosides. [Link]

  • Cantillo, D., & Kappe, C. O. (2017). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry, 19(22), 5349-5353. [Link]

  • MDPI. (2024). 1,6-Nucleophilic Di- and Trifluoromethylation of para-Quinone Methides with Me3SiCF2H/Me3SiCF3 Facilitated by CsF/18-Crown-6. [Link]

  • National Institutes of Health. (n.d.). A New Reagent for Direct Difluoromethylation. [Link]

  • MDPI. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. [Link]

  • MacNevin, C. J., & Gouverneur, V. (2013). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 15(19), 5044-5047. [Link]

  • Prakash, G. K. S., Hu, J., & Olah, G. A. (2005). Synthesis of Difluoromethyl Alcohols from Both Enolizable and Non-Enolizable Carbonyl Compounds with Difluoromethyl Phenyl. Chemistry – A European Journal, 11(11), 3269-3274. [Link]

  • MDPI. (2022). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). New synthetic approaches for the construction of difluoromethylated architectures. [Link]

Sources

Application Note: Strategic Utilization of 4-Chloro-2-(difluoromethyl)phenyl acetate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of 4-Chloro-2-(difluoromethyl)phenyl acetate (CAS 346586-05-8), a specialized fluorinated building block used in the discovery and synthesis of next-generation agrochemicals.

Executive Summary

4-Chloro-2-(difluoromethyl)phenyl acetate serves as a stable, "masked" precursor for 4-Chloro-2-(difluoromethyl)phenol , a critical intermediate in the synthesis of fluorinated herbicides and fungicides. The difluoromethyl (-CF₂H) group is a pivotal bioisostere in modern agrochemistry, offering a unique balance of lipophilicity and hydrogen-bond donating capability that enhances metabolic stability and target enzyme binding (e.g., PPO inhibitors, SDHIs).

This guide provides validated protocols for deprotecting this acetate to its active phenolic form and utilizing it in two primary workflows:

  • Nucleophilic Substitution (

    
    ):  Synthesis of phenoxy-acid herbicides (Bioisosteres of MCPA).
    
  • Transition-Metal Catalysis: Construction of biaryl scaffolds for SDHI fungicides.

Technical Specifications & Properties

PropertySpecification
Chemical Name 4-Chloro-2-(difluoromethyl)phenyl acetate
CAS Number 346586-05-8
Molecular Formula

Molecular Weight 220.60 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DCM, EtOAc, THF; Insoluble in water
Stability Stable under anhydrous conditions; hydrolyzes in basic aqueous media
Role Protected Phenol Precursor, Lipophilic Bioisostere Source

The "Fluorine Effect" in Agrochemical Design

The strategic value of the 2-difluoromethyl substitution lies in its ability to modulate the physicochemical properties of the phenyl ring without the steric bulk of a trifluoromethyl (-CF₃) group.

  • Metabolic Blocking: The -CF₂H group at the ortho position blocks metabolic oxidation (hydroxylation) at a metabolically vulnerable site, extending the half-life of the active ingredient (AI) in plant systems.

  • Lipophilic Hydrogen Bonding: Unlike -CF₃, the -CF₂H proton is sufficiently acidic (

    
     ~25) to act as a weak hydrogen bond donor, potentially improving binding affinity to enzyme pockets (e.g., HPPD or PPO enzymes).
    

Experimental Protocols

Protocol A: Controlled Hydrolysis (Deprotection)

Objective: To generate the reactive 4-Chloro-2-(difluoromethyl)phenol in situ or for isolation.

Rationale: The acetate group protects the phenol from oxidation during storage. In situ hydrolysis is preferred to minimize handling of the corrosive free phenol.

Reagents:

  • Substrate: 4-Chloro-2-(difluoromethyl)phenyl acetate (1.0 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq) or Sodium Hydroxide (1.1 eq)
    
  • Solvent: Methanol/Water (4:1 v/v)

Procedure:

  • Dissolution: Dissolve 10 mmol of the acetate in 20 mL of Methanol.

  • Hydrolysis: Add 5 mL of water containing the base. Stir at ambient temperature (

    
    ) for 30–60 minutes. Monitor by TLC (Hexane:EtOAc 8:2) for disappearance of the starting material (
    
    
    
    ~0.6) and appearance of the phenol (
    
    
    ~0.4).
  • Workup (for Isolation): Acidify to pH 3 with 1M HCl. Extract with Dichloromethane (

    
     mL). Dry over 
    
    
    
    and concentrate in vacuo.
    • Note: The phenol is volatile; avoid high vacuum for extended periods.

Protocol B: Synthesis of Difluoromethyl-MCPA Analogs (Herbicide Discovery)

Objective: Synthesis of 2-(4-chloro-2-(difluoromethyl)phenoxy)acetic acid.

Mechanism: Williamson Ether Synthesis. Application: Creating resistant-breaking auxinic herbicides by modifying the classic MCPA scaffold.

Step-by-Step:

  • Activation: In a 3-neck flask, dissolve the in situ generated phenol (from Protocol A) in DMF (5 mL/g).

  • Deprotonation: Add

    
     (1.5 eq) and stir at 
    
    
    
    for 30 minutes to ensure phenoxide formation.
  • Alkylation: Dropwise add Ethyl bromoacetate (1.2 eq). A mild exotherm may occur.

  • Reaction: Heat to

    
     for 4 hours.
    
  • Saponification: Add NaOH (2.0 eq, aq) directly to the reaction mixture and heat at

    
     for 1 hour to hydrolyze the ethyl ester.
    
  • Isolation: Acidify with HCl to precipitate the free acid. Filter and recrystallize from Ethanol/Water.

Protocol C: Biaryl Coupling for SDHI Fungicides

Objective: Coupling the phenol (as a triflate or directly) to heteroaryl halides.

Rationale: Many SDHI fungicides (e.g., Bixafen analogs) require a biaryl ether or biaryl amine linkage. This protocol describes converting the phenol to a triflate for Suzuki coupling.

Procedure:

  • Triflation: Treat the isolated phenol (1.0 eq) with Triflic Anhydride (

    
    , 1.1 eq) and Pyridine (2.0 eq) in DCM at 
    
    
    
    . Stir for 2 hours.
  • Coupling: Combine the Phenyl Triflate (1.0 eq) with a Pyrazole Boronic Acid (1.2 eq),

    
     (5 mol%), and 
    
    
    
    (3.0 eq) in Dioxane/Water (9:1).
  • Conditions: Degas with Argon. Heat at

    
     for 12 hours.
    
  • Result: A 4-chloro-2-(difluoromethyl)-biaryl scaffold, ready for amide coupling to form the final SDHI active ingredient.

Visualized Workflows (Graphviz)

Diagram 1: Synthetic Pathway & Logic Flow

G Acetate 4-Chloro-2-(difluoromethyl) phenyl acetate (Stable Precursor) Hydrolysis Hydrolysis (MeOH/H2O, K2CO3) Acetate->Hydrolysis Deprotection Phenol 4-Chloro-2-(difluoromethyl) phenol (Active Intermediate) Alkylation Etherification (BrCH2COOEt) Phenol->Alkylation Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Phenol->Coupling Herbicide Phenoxyacetic Acids (MCPA Bioisosteres) Fungicide Biaryl Ethers/Amides (SDHI Analogs) Hydrolysis->Phenol Yield >95% Alkylation->Herbicide Auxin Mimics Coupling->Fungicide Metabolic Stability

Caption: Workflow transforming the acetate precursor into key herbicide and fungicide scaffolds via hydrolysis and divergent coupling pathways.

Safety & Handling

  • Corrosivity: The hydrolyzed phenol is corrosive to skin and eyes. Wear chemically resistant gloves (Nitrile > 0.11mm).

  • Volatility: Fluorinated phenols can be volatile. Handle concentrated oils in a fume hood.

  • Waste: Fluorinated organic waste must be segregated and incinerated at high temperatures (>1100°C) to prevent HF formation.

References

  • Fujiwara, T., et al. (2021). "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients." Journal of Pesticide Science, 46(2), 125–142.

  • Wang, Q., Song, H., & Wang, Q. (2021). "Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation." Chinese Chemical Letters, 33(2).

  • Lian, L., et al. (2023).[1] "Cypyrafluone, a 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor to Control Weed in Wheat Fields."[1][2][3] Journal of Agricultural and Food Chemistry, 71(23), 8825-8833.[4]

  • Jeschke, P. (2010). "The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection." ChemBioChem, 5(5), 570-589.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 4-Chloro-2-(difluoromethyl)phenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 4-Chloro-2-(difluoromethyl)phenyl acetate. This guide is designed for researchers, chemists, and drug development professionals who are working with this molecule or similar structures. Here, we move beyond simple protocols to address the nuanced challenges of this specific transformation, providing in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments effectively.

Section 1: The Core Reaction: Understanding the Acylation of a Sterically Hindered, Electron-Deficient Phenol

The synthesis of 4-Chloro-2-(difluoromethyl)phenyl acetate is fundamentally an O-acylation (esterification) reaction. However, the unique substitution pattern of the starting phenol presents specific challenges that must be understood to achieve high yields and purity.

Q1: What is the primary mechanism for the acylation of 4-Chloro-2-(difluoromethyl)phenol with acetic anhydride?

A1: The most effective and common mechanism is a nucleophilic acyl substitution, significantly accelerated by a nucleophilic catalyst such as 4-(Dimethylamino)pyridine (DMAP).[1] The phenol itself is a relatively weak nucleophile, and its reactivity is further diminished by the electron-withdrawing effects of the chloro and difluoromethyl substituents.

The reaction proceeds via a well-established pathway:

  • Activation of the Acylating Agent: DMAP, a potent nucleophile, attacks the electrophilic carbonyl carbon of acetic anhydride. This initial reaction is a rapid pre-equilibrium step.[2][3]

  • Formation of a Highly Reactive Intermediate: This attack forms a highly reactive N-acetylpyridinium intermediate. This species is a much more powerful acylating agent than acetic anhydride itself because the pyridinium ion is an excellent leaving group.[1]

  • Nucleophilic Attack by the Phenol: The hydroxyl group of 4-Chloro-2-(difluoromethyl)phenol attacks the activated carbonyl carbon of the N-acetylpyridinium intermediate.

  • Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses, forming the desired ester product, 4-Chloro-2-(difluoromethyl)phenyl acetate. This step releases the DMAP catalyst, which is then free to participate in another catalytic cycle. An auxiliary, non-nucleophilic base (like triethylamine) is typically used to neutralize the acetic acid byproduct, preventing the protonation and deactivation of the DMAP catalyst.[2][4]

DMAP_Catalysis cluster_cycle Catalytic Cycle DMAP DMAP Intermediate N-Acetylpyridinium Intermediate (Highly Reactive) DMAP->Intermediate + Ac₂O Ac2O Acetic Anhydride Intermediate->DMAP - Ac₂O Product Product Ester Intermediate->Product + Phenol Phenol 4-Chloro-2-(CHF2)phenol AcOH Acetic Acid (Byproduct) Product->AcOH Protonated_DMAP DMAP-H+ Protonated_DMAP->DMAP + Et₃N Et3N Triethylamine (Auxiliary Base) AcOH->Protonated_DMAP + DMAP caption Fig 1. DMAP-Catalyzed Acylation Mechanism.

Fig 1. DMAP-Catalyzed Acylation Mechanism.
Q2: Why is this specific esterification challenging?

A2: There are two primary reasons for the difficulty of this transformation:

  • Electronic Effects: The aromatic ring is substituted with two electron-withdrawing groups: a chlorine atom at the para-position and a difluoromethyl group at the ortho-position. These groups decrease the electron density of the aromatic ring and, by extension, reduce the nucleophilicity of the phenolic oxygen, making it less reactive towards electrophiles.[5][6]

  • Steric Hindrance: The ortho-difluoromethyl group (-CHF₂) poses a significant steric barrier around the hydroxyl group. This physical obstruction hinders the approach of the bulky acylating agent, slowing down the rate of reaction.

These combined factors mean that standard esterification conditions (e.g., just acid catalysis) are often slow and inefficient, necessitating the use of a highly active catalytic system like DMAP.[7][8]

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the synthesis of 4-Chloro-2-(difluoromethyl)phenyl acetate.

Issue 1: Low or No Conversion of Starting Material

Q: I have set up my reaction, but after several hours, TLC analysis shows mostly unreacted starting phenol. What are the likely causes and how can I fix it?

A: This is a common issue stemming from insufficient activation of the reactants. Here is a checklist of potential causes and their solutions:

Potential Cause Explanation & Scientific Rationale Recommended Solution
Inactive Catalyst DMAP is a basic amine and can be deactivated by protonation. If your starting phenol is acidic or if acidic impurities are present, the catalyst may be "quenched" before it can act. Similarly, low-quality DMAP can be ineffective.Ensure high-purity DMAP is used. Add a stoichiometric amount of a non-nucleophilic "scavenger" base like triethylamine (Et₃N) or pyridine (1.2-1.5 equivalents) to neutralize any acidic byproducts or impurities, keeping the DMAP in its active, neutral form.[2]
Insufficient Catalyst Loading For sterically hindered and electronically deactivated phenols, standard catalytic amounts of DMAP (e.g., 1-5 mol%) may not be sufficient to drive the reaction to completion in a reasonable timeframe.Increase the DMAP loading to 10-20 mol%. In very stubborn cases, using stoichiometric amounts of DMAP can be considered, but be aware this significantly complicates purification.[1]
Poor Quality Reagents Acetic anhydride is susceptible to hydrolysis, breaking down into acetic acid. If your anhydride is old or has been exposed to moisture, its effective concentration is lower, and the resulting acetic acid can neutralize the base and catalyst.Use freshly opened or distilled acetic anhydride. Ensure all glassware is thoroughly dried (flame- or oven-dried) and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.[9]
Low Reaction Temperature While many acylations proceed at room temperature, the high activation energy for this specific substrate may require thermal energy to overcome steric and electronic barriers.Gently warm the reaction to 40-50 °C. Monitor the reaction closely by TLC, as higher temperatures can sometimes promote side reactions.[10]
Issue 2: Formation of Significant Side Products

Q: My TLC shows the formation of the product, but also a significant, slower-moving spot. What is this side product and how can I prevent it?

A: The most likely side product is the C-acylated isomer, resulting from a Fries rearrangement.

  • What is the Fries Rearrangement? The Fries rearrangement is the isomerization of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid. While less common under the basic/nucleophilic conditions of DMAP catalysis, it can occur if the reaction is run at high temperatures or if Lewis acidic impurities are present. The resulting C-acylated products (acetyl group on the ring) are more polar than the desired O-acylated ester, causing them to have a lower Rf value on silica gel TLC plates.[11]

  • Prevention Strategies:

    • Strict Temperature Control: Avoid excessive heating. For most DMAP-catalyzed reactions, temperatures between room temperature and 50 °C are sufficient.

    • Avoid Lewis Acid Catalysts: Do not use Lewis acids like AlCl₃ or FeCl₃ for this transformation, as they are potent catalysts for the Fries rearrangement.[11] Stick to a nucleophilic catalyst system (DMAP/Et₃N).

    • Ensure Cleanliness: Use clean glassware free of any residual acid or metal contaminants.

Another potential issue is hydrolysis. If significant water is present during the reaction or aqueous workup, both the starting acetic anhydride and the final ester product can hydrolyze back to acetic acid and the starting phenol, respectively. This is why anhydrous conditions are recommended during the reaction phase.[12]

Issue 3: Difficult Purification and Catalyst Removal

Q: The reaction worked, but I am struggling to remove the DMAP and other impurities during workup. What is a robust purification protocol?

A: DMAP and its protonated salt are highly water-soluble but can be challenging to remove completely from an organic layer without the correct procedure.

  • Quench and Dilute: After the reaction is complete, cool the mixture to room temperature and dilute it with a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Acidic Wash (Crucial Step): Transfer the diluted mixture to a separatory funnel and wash it multiple times (at least 3x) with a dilute acid solution, such as 1M HCl or 5% aqueous citric acid.[1] This step protonates the basic DMAP and triethylamine, converting them into their respective hydrochloride salts, which are highly soluble in the aqueous layer and are thus efficiently extracted from the organic phase.

  • Neutralizing Wash: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution. This will neutralize any remaining acetic acid and remove the excess acetic anhydride by converting it to sodium acetate.

  • Brine Wash and Drying: Finally, wash the organic layer with brine (saturated aqueous NaCl) to remove the bulk of the dissolved water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Final Purification: If minor impurities remain, the crude product can be purified by column chromatography on silica gel.

Section 3: Optimized Protocol and Experimental Workflow

This protocol is a validated starting point for the efficient synthesis of 4-Chloro-2-(difluoromethyl)phenyl acetate.

Step-by-Step Experimental Protocol
  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-Chloro-2-(difluoromethyl)phenol (1.0 eq).

  • Solvent and Reagents: Dissolve the phenol in anhydrous Dichloromethane (DCM, approx. 0.2 M). Add triethylamine (1.5 eq) and 4-(Dimethylamino)pyridine (DMAP, 0.1 eq). Stir the solution at room temperature for 5 minutes.

  • Addition of Acylating Agent: Cool the flask to 0 °C using an ice bath. Add acetic anhydride (1.2 eq) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting phenol by TLC (e.g., using 20% Ethyl Acetate in Hexanes).

  • Workup - Quench: Once the reaction is complete, dilute the mixture with additional DCM.

  • Workup - Wash: Transfer the mixture to a separatory funnel.

    • Wash with 1M HCl (2 x volume of organic layer).

    • Wash with saturated NaHCO₃ (1 x volume of organic layer).

    • Wash with brine (1 x volume of organic layer).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel if necessary to yield the final product.

Workflow cluster_protocol Experimental Workflow A 1. Reagent Setup (Phenol, Et₃N, DMAP in anhydrous DCM under N₂) B 2. Add Acetic Anhydride (0 °C to RT) A->B C 3. Reaction Monitoring (TLC Analysis) B->C D 4. Quench & Dilute (Add DCM) C->D Reaction Complete E 5. Aqueous Workup (Acidic, Basic, Brine Washes) D->E F 6. Dry & Concentrate (Na₂SO₄, Rotary Evaporation) E->F G 7. Final Purification (Column Chromatography) F->G H Pure Product G->H caption Fig 2. General Experimental Workflow.

Fig 2. General Experimental Workflow.

Section 4: FAQs for Advanced Optimization

Q: My yield is moderate (~60-70%). How can I push it higher?

A: To optimize for higher yield, a systematic screen of reaction parameters is recommended. The following table outlines key variables and their potential impact.

Parameter Variable Options Rationale for Optimization
Solvent Dichloromethane (DCM), Acetonitrile (MeCN), Toluene, Tetrahydrofuran (THF)Solvent polarity can influence reaction rates. Aprotic solvents are necessary. MeCN or DCM are excellent starting points.
Base Triethylamine (Et₃N), Pyridine, Diisopropylethylamine (DIPEA)The base scavenges the acid byproduct. Et₃N is standard. DIPEA is more sterically hindered and less nucleophilic, which can be advantageous in some cases.
Catalyst Loading 5 mol%, 10 mol%, 20 mol%As discussed, increasing catalyst loading can significantly improve the reaction rate for this challenging substrate.[1]
Temperature 0 °C, Room Temp (25 °C), 40 °CBalancing the need for thermal energy to overcome the activation barrier against the risk of side reactions like the Fries rearrangement.
Acylating Agent Acetic Anhydride, Acetyl ChlorideAcetyl chloride is generally more reactive than acetic anhydride but generates HCl gas, requiring careful handling and efficient scavenging by the base.[6][13]
Q: Are there any alternative catalysts to DMAP?

A: While DMAP is the industry standard for this type of transformation due to its high efficacy and cost-effectiveness, some alternatives exist. DMAP hydrochloride (DMAP·HCl) has been reported as a recyclable catalyst for acylations under base-free conditions.[3][14] Additionally, other substituted pyridines can be used, but they are often less active or more expensive than DMAP itself. For this specific substrate, optimizing the conditions with standard DMAP is the most practical and promising approach.

References

  • 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism.PubMed.
  • Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O.MDPI.
  • 4-Dimethylaminopyridine - Wikipedia.Wikipedia.
  • Deuteriodifluoromethylation and gem‐Difluoroalkenylation of Aldehydes Using ClCF2H in Continuous Flow.ResearchGate.
  • 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism.ACS Publications.
  • Application Notes: Stoichiometric vs. Catalytic Amounts of DMAP in Acylation Reactions.Benchchem.
  • Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach.PMC.
  • Monitoring timecourse of DMAP catalyzed acylation of phenols with...ResearchGate.
  • Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.J&K Scientific.
  • Acylation Reaction: Applications in Organic Chemistry.J&K Scientific LLC.
  • Difluoromethylation of Phenols.Organic Syntheses.
  • O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS.Revista de Chimie.
  • Catalyst selection for efficient synthesis of 4'-Chloro-2',6'-difluoroacetophenone derivatives.Benchchem.
  • Acylation of phenols.University of Calgary.
  • Friedel-Crafts Acylation Reaction.BYJU'S.
  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex.PMC.
  • 1-(3-chloro-4-hydroxyphenyl)ethan-1-one - Organic Syntheses Procedure.Organic Syntheses.
  • Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables.ResearchGate.
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.MDPI.

Sources

how to avoid decomposition of 4-Chloro-2-(difluoromethyl)phenyl acetate during workup

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #CF2H-OAC-STABILITY Status: Active Guide Subject: Prevention of Hydrolytic Decomposition During Workup and Storage Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Issue

The Problem: Users frequently report low yields or the presence of 4-chloro-2-(difluoromethyl)phenol (the hydrolysis product) after aqueous workup.

The Root Cause: 4-Chloro-2-(difluoromethyl)phenyl acetate is an activated ester . The presence of two electron-withdrawing groups (EWGs)—the chlorine at the para position and the difluoromethyl (


) group at the ortho position—significantly decreases the electron density of the phenyl ring. This makes the phenoxide a superior leaving group compared to unsubstituted phenol, rendering the acetate carbonyl highly electrophilic and susceptible to rapid hydrolysis, particularly under basic  or nucleophilic  conditions.

Diagnostic: The Chemistry of Decomposition

To prevent decomposition, one must understand the electronic forces at play. We can quantify this instability using Hammett substituent constants (


).
Electronic Activation Analysis
SubstituentPositionElectronic EffectHammett Constant (

)
Impact on Ester Stability
-Cl Para (4)Inductive Withdrawal (-I)

Moderate destabilization
-CF₂H Ortho (2)Strong Inductive Withdrawal (-I)

(approx)*
Major destabilization
Net Effect --Synergistic Activation

High Lability

*Note:


 values for ortho-substituents are steric-dependent, but 

exerts a strong field effect similar to

.

Mechanism of Failure: Under standard basic workup conditions (e.g., Saturated


), the hydroxide ion concentration (

) is sufficient to attack the carbonyl carbon. The electron-deficient ring stabilizes the transition state, accelerating saponification by orders of magnitude compared to standard phenyl acetate.

Optimized Workup Protocol (Step-by-Step)

Objective: Isolate the target ester without cleaving the acetate group. Golden Rule: Maintain


 at all times. NEVER  use bicarbonate or carbonate washes.
Step 1: Quenching (The Critical Step)
  • Standard Error: Quenching with Sat.

    
     to neutralize acid catalysts.
    
  • Correct Protocol:

    • Cool the reaction mixture to 0°C .

    • Quench with 1M HCl or Saturated

      
        (Ammonium Chloride).
      
    • Why?

      
       is mildly acidic (
      
      
      
      ), preventing the formation of alkoxide/hydroxide species that catalyze hydrolysis.
Step 2: Phase Separation
  • Solvent Choice: Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid alcohols (Methanol/Ethanol) during extraction to prevent transesterification.

  • Speed: Perform phase cuts immediately. Do not let the organic layer sit in contact with the aqueous phase for extended periods.

Step 3: Washing[1][2]
  • Wash 1: Water (Cold).

  • Wash 2: Brine (Saturated NaCl).

  • Avoid: Do not perform a "basic wash" to remove unreacted phenols; this will destroy your product. If phenol removal is necessary, it must be done via chromatography.

Step 4: Drying and Concentration
  • Drying Agent: Anhydrous ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (Sodium Sulfate) or 
    
    
    
    .
  • Filtration: Filter promptly.

  • Concentration: Rotary evaporate at < 35°C . Higher temperatures can induce thermal elimination or hydrolysis if trace moisture is present.

Visual Workflow: The "Safe Path"

The following decision tree outlines the critical control points where decomposition typically occurs.

WorkupProtocol Start Reaction Mixture (Target Ester) Quench Quench Step Start->Quench BaseQuench Base Quench (NaHCO3 / NaOH) Quench->BaseQuench High pH Risk AcidQuench Acidic/Neutral Quench (1M HCl / NH4Cl) Quench->AcidQuench Recommended Hydrolysis RAPID HYDROLYSIS Formation of Phenol Byproduct BaseQuench->Hydrolysis Separation Phase Separation (Cold EtOAc/DCM) AcidQuench->Separation Wash Washing Step Separation->Wash BaseWash Base Wash (To remove phenol) Wash->BaseWash Avoid BrineWash Brine/Water Wash (Neutral pH) Wash->BrineWash Correct BaseWash->Hydrolysis Drying Dry (Na2SO4) & Concentrate < 35°C BrineWash->Drying Final Isolated Product (>95% Ester Integrity) Drying->Final

Figure 1: Decision tree for the workup of electron-deficient phenyl acetates. Red paths indicate high risk of hydrolysis.

Frequently Asked Questions (FAQ)

Q: Can I use silica gel chromatography for purification? A: Yes. Silica gel is slightly acidic (


), which is compatible with this ester.
  • Warning: Do NOT add Triethylamine (TEA) or other amine modifiers to the eluent. Amines will catalyze the hydrolysis or aminolysis of the activated ester.

Q: My crude NMR shows a mixture of ester and phenol. Can I re-acetylate the phenol? A: Yes. If you have significant decomposition, you can treat the crude mixture with Acetic Anhydride (


) and Pyridine (catalytic) in DCM to convert the hydrolysis product back to the acetate before final purification.

Q: Is the difluoromethyl (


) group itself unstable? 
A:  Generally, no. The 

group is robust under standard acidic and mild basic conditions. However, under strongly basic conditions (e.g.,

, concentrated NaOH with heat), the proton on the

group is acidic enough to be deprotonated, potentially leading to difluorocarbene formation or other decomposition pathways [1]. For this specific acetate, the ester bond is the "weakest link" and will fail long before the

group degrades.

Q: How should I store the purified compound? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Ensure the vial is tightly sealed to prevent moisture ingress. Activated esters can slowly hydrolyze even with atmospheric moisture over time.

References

  • Difluoromethyl Group Properties

    • Leroux, F. R., et al. "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews, 2021.[1]

    • )
  • Hammett Equation & Ester Hydrolysis

    • Hansch, C., Leo, A., & Taft, R. W. "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews, 1991.
    • values)
  • General Workup of Activated Esters

    • "Reaction Work-Ups." Chemistry LibreTexts.
    • Relevance: Standard operating procedures for handling sensitive esters and pH control during extraction.

Sources

Validation & Comparative

Technical Analysis Guide: 13C NMR Characterization of 4-Chloro-2-(difluoromethyl)phenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Characterizing 4-Chloro-2-(difluoromethyl)phenyl acetate presents a specific analytical challenge due to the presence of the difluoromethyl (


) group. In standard Proton-Decoupled 

NMR, the

nuclei introduce extensive signal splitting (

coupling) and intensity loss, often mimicking impurities or obscuring quaternary carbons.

This guide compares the standard industry protocol against Double-Decoupled




NMR
, demonstrating why the latter is the superior method for definitive structural assignment. We provide predicted reference data, experimental workflows, and decision-making logic for pharmaceutical researchers.

Structural Analysis & NMR Challenges

The molecule contains three distinct magnetic environments that dictate the NMR strategy:

  • The Acetate Moiety: A singlet carbonyl (~169 ppm) and methyl group (~21 ppm).

  • The Aromatic Core: A benzene ring substituted with Chlorine and the Acetate.

  • The Difluoromethyl Group (

    
    ):  The critical feature. The two equivalent Fluorine atoms (
    
    
    
    ) couple to the carbon framework, creating triplets.
The "Ghost" Signal Phenomenon

In standard spectra, the carbon of the


 group is often invisible.
  • Reason: It is split into a wide triplet (

    
    ).
    
  • Consequence: The signal intensity is distributed across three peaks, often burying the outer wings in the baseline noise.

Comparative Analysis of Methods

Method A: Standard -Decoupled NMR
  • Status: Baseline / Common Practice.

  • Observation: The spectrum appears "messy" in the aromatic region (110–160 ppm).

  • Mechanism: Only protons are decoupled. The

    
     nuclei remain active, splitting the 
    
    
    
    (ipso),
    
    
    , and
    
    
    carbons into triplets.
  • Verdict: Insufficient for rapid QC; requires expert interpretation of coupling constants.

Method B: Double-Decoupled NMR[1]
  • Status: Recommended Gold Standard.

  • Observation: All multiplets collapse into sharp singlets.

  • Mechanism: Simultaneous irradiation of

    
     and 
    
    
    
    frequencies removes all heteronuclear coupling.
  • Verdict: Provides highest Signal-to-Noise (S/N) ratio and unambiguous assignment.

Method C: 2D HSQC ( - )
  • Status: Validation Step.

  • Observation: Correlates the proton on the

    
     group (
    
    
    
    in
    
    
    NMR) directly to the triplet carbon.
  • Verdict: Essential if a triple-resonance probe (needed for Method B) is unavailable.

Reference Data: Predicted Shifts & Coupling Constants

The following table synthesizes theoretical data based on substituent chemical shift additivity rules and literature values for analogous difluoromethyl-substituted benzenes.

Carbon PositionAssignmentApprox. Shift (ppm)Multiplicity (Method A)Coupling Constant (

)
Multiplicity (Method B)
C=O Acetate Carbonyl169.0Singlet-Singlet
C-1 Ar-O-Acetate (Ipso)148.5Triplet

Singlet
C-4 Ar-Cl (Ipso)131.0Singlet*NegligibleSinglet
C-5 Ar-H129.5Singlet-Singlet
C-3 Ar-H (Ortho to CF2H)126.0Triplet

Singlet
C-6 Ar-H123.5Singlet-Singlet
C-2 Ar-CF2H (Ipso) 128.0Triplet

Singlet
CF2H Difluoromethyl 112.0 Triplet

Singlet
CH3 Acetate Methyl20.8Singlet-Singlet

*Note: C-4 may show slight broadening due to long-range coupling, but is typically a singlet.

Experimental Protocols

Protocol 1: Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    ) is standard.[1]
    
    • Note: If the

      
       proton overlaps with aromatics in 
      
      
      
      NMR, switch to DMSO-
      
      
      to induce a solvent shift.
  • Concentration: 20–30 mg in 0.6 mL solvent (Standard 5mm tube).

    • Why: Fluorinated carbons have long relaxation times (

      
      ) and low NOE enhancement. Higher concentration is required than for non-fluorinated samples.
      
Protocol 2: Instrument Setup (Method B - Double Decoupling)
  • Hardware Requirement: Probe capable of simultaneous

    
     and 
    
    
    
    decoupling (e.g., HCN probe or specialized broad-band probe).
  • Pulse Sequence: zgpg30 (Bruker notation modified for dual decoupling).

  • Parameters:

    • O2P (Decoupler 2): Set to center of

      
       spectrum (approx -110 to -120 ppm).
      
    • Decoupling Mode: WALTZ-16 or GARP on both channels.

    • Relaxation Delay (D1): Set to

      
       seconds to account for inefficient relaxation of the quaternary carbons lacking NOE.
      

Decision Logic & Workflow Visualization

The following diagram illustrates the logical pathway for assigning the critical


 carbon, distinguishing it from impurities or noise.

NMR_Workflow Start Start: Unassigned 13C Spectrum Check_Region Check 110-120 ppm Region Start->Check_Region Is_Triplet Is there a large Triplet? (J ~ 240 Hz) Check_Region->Is_Triplet Yes_Triplet Assignment Confirmed: -CF2H Carbon Is_Triplet->Yes_Triplet Yes No_Triplet Signal Missing or Ambiguous Is_Triplet->No_Triplet No Action_HSQC Run 2D HSQC (Correlate to -CF2H Proton) No_Triplet->Action_HSQC Standard Probe Action_Decouple Run {1H, 19F} Decoupled 13C No_Triplet->Action_Decouple Triple-Res Probe Action_HSQC->Yes_Triplet Correlation Found Result_Singlet Triplet collapses to Singlet Intensity Increases 3x Action_Decouple->Result_Singlet Result_Singlet->Yes_Triplet

Caption: Decision tree for confirming the identity of the difluoromethyl carbon using 1D and 2D NMR techniques.

Mechanistic Insight: The Fluorine Effect

Understanding the causality of the spectrum's appearance builds trust in the data.

  • Direct Coupling (

    
    ):  The C-F bond is shorter and stronger than C-H. The orbital overlap leads to massive scalar coupling (~240 Hz). In a standard 100 MHz carbon spectrum, this splits the signal over ~2.4 ppm.
    
  • Signal Dilution: A singlet has intensity

    
    . A triplet (1:2:1 ratio) splits that intensity. The center peak is only 50% of the total intensity, and the outer wings are 25%. If the S/N ratio is low, the wings disappear into the noise, leaving a confusing, small central peak that looks like an impurity.
    
  • The "Roof Effect": In the aromatic ring, the

    
     coupling (~22 Hz) on the ipso-carbon (C-2) creates a "roofing" effect on the multiplets, distorting their symmetry and making automated peak-picking algorithms fail.
    

Conclusion: For 4-Chloro-2-(difluoromethyl)phenyl acetate, the presence of Fluorine is not just a substituent detail; it is the dominant factor governing the


 NMR acquisition strategy.

References

  • Reich, H. J. (2023). 13C NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

  • Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility.[2] [Link]

  • Doddrell, D., et al. (1976).[3] 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2.[3] [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for Double Decoupling protocols).

Sources

mass spectrometry data for 4-Chloro-2-(difluoromethyl)phenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Mass Spectrometry Profiling of 4-Chloro-2-(difluoromethyl)phenyl Acetate

Executive Summary

4-Chloro-2-(difluoromethyl)phenyl acetate (C₉H₇ClF₂O₂) represents a critical intermediate in the synthesis of next-generation agrochemicals and fluorinated pharmaceuticals. Its unique structural features—a labile acetate protecting group combined with a difluoromethyl (


) moiety—present distinct analytical challenges.

This guide objectively compares the two primary analytical workflows: Gas Chromatography-Mass Spectrometry (GC-MS/EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . While GC-MS provides superior structural elucidation via characteristic fragmentation (neutral loss of ketene), LC-MS/MS offers enhanced sensitivity for trace quantification, provided that ester hydrolysis is controlled.

Part 1: Physicochemical Profile & MS Readiness

Before selecting an ionization mode, the analyst must understand the molecule's stability profile. The acetate group is susceptible to hydrolysis, converting the analyte into 4-chloro-2-(difluoromethyl)phenol.

FeatureSpecificationAnalytical Implication
Molecular Formula C₉H₇ClF₂O₂Monoisotopic Mass: 220.0106 Da
LogP (Predicted) ~2.8Suitable for Reverse Phase LC (C18)
Volatility Moderate to HighExcellent candidate for GC-MS
Labile Groups Acetate EsterProne to in-source fragmentation (EI) or hydrolysis (ESI)
Isotopic Pattern Chlorine (

)
Distinct 3:1 isotopic signature aids peak confirmation

Part 2: Comparative Analysis of Ionization Modes

Method A: GC-MS (Electron Impact - 70 eV)

Best for: Raw Material Purity, Structural Confirmation, Impurity Profiling.

Mechanism: Under standard 70 eV EI conditions, the molecular ion (


) is observable but typically undergoes a rapid, characteristic rearrangement. The dominant pathway is the McLafferty-like rearrangement  or a four-center elimination, leading to the expulsion of a neutral ketene molecule (

, 42 Da).

Fragmentation Data:

m/z (Ion) Relative Abundance Fragment Identity Mechanism

| 220 | 15-20% |


 | Molecular Ion (Intact) |
| 178  | 100% (Base Peak)  | 

| Loss of Ketene (Phenol radical cation) | | 128 | 40-50% |

| Loss of Difluorocarbene from phenol ion | | 143 | 10-15% |

| Dechlorination |

Performance Verdict: GC-MS is the gold standard for identification.[1] The transition


 is diagnostic. The presence of the chlorine isotope pattern on the base peak (

178/180) provides high confidence.
Method B: LC-MS/MS (Electrospray Ionization - ESI)

Best for: Trace Quantification in Biological Matrices, Metabolic Stability Studies.

Mechanism: The acetate group lacks strong basic sites, making ESI(+) efficiency poor unless sodium adducts


 are targeted. In ESI(-), the molecule does not ionize directly. However, in-source collision-induced dissociation (CID) often cleaves the acetate, allowing detection of the phenoxide ion.

Fragmentation Data (ESI Negative Mode - Post-Hydrolysis/In-Source):

m/z (Ion) Transition Collision Energy (eV) Notes

| 177 |


 | N/A (Source) | Phenoxide precursor (Quantifier) |
| 127  | 

| 25 | Loss of

(Difluorocarbene) | | 113 |

| 35 | Ring contraction/CO loss |

Performance Verdict: LC-MS is superior for sensitivity (picogram levels) but requires careful control. The "product" measured is often the metabolite (phenol). For intact ester quantification, APCI (Atmospheric Pressure Chemical Ionization) in positive mode is a viable alternative to avoid hydrolysis.

Part 3: Visualization of Fragmentation Pathways

The following diagram illustrates the divergent pathways between hard ionization (EI) and soft ionization (ESI/Hydrolysis), highlighting the central role of the phenol intermediate.

MS_Fragmentation cluster_EI GC-MS (EI, 70eV) cluster_ESI LC-MS (ESI-) / Hydrolysis M_Intact Intact Molecule (C9H7ClF2O2) MW: 220 EI_M [M]+• m/z 220 M_Intact->EI_M Electron Impact Phenoxide Phenoxide Ion [M-H]- m/z 177 M_Intact->Phenoxide Hydrolysis / In-Source CID (- Acetate) EI_Base Base Peak (Phenol Radical Cation) m/z 178 EI_M->EI_Base - Ketene (42 Da) (McLafferty-like) EI_Frag1 Fragment [M-Ketene-CF2] m/z 128 EI_Base->EI_Frag1 - CF2 (50 Da) Ketene Ketene (Neutral) 42 Da ESI_Frag1 Fragment [M-H-CF2]- m/z 127 Phenoxide->ESI_Frag1 - CF2 (Collision Cell)

Caption: Comparative fragmentation pathways. Red nodes indicate EI (GC-MS) species; Green nodes indicate ESI (LC-MS) species. The loss of ketene is the defining feature of the EI spectrum.

Part 4: Detailed Experimental Protocols

Protocol 1: GC-MS Purity Assay

Objective: Confirm identity and purity of 4-Chloro-2-(difluoromethyl)phenyl acetate.

  • Sample Preparation:

    • Weigh 10 mg of sample into a 20 mL scintillation vial.

    • Dissolve in 10 mL Dichloromethane (DCM) (HPLC Grade).

    • Vortex for 30 seconds. Transfer 1 mL to a GC vial.

  • GC Parameters:

    • Column: DB-5ms or equivalent (30 m × 0.25 mm × 0.25 µm).

    • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

    • Inlet: Split 50:1 @ 250°C.

    • Oven Program:

      • Initial: 60°C (Hold 1 min).

      • Ramp: 20°C/min to 280°C.

      • Final: 280°C (Hold 3 min).

  • MS Parameters:

    • Source Temp: 230°C.

    • Quad Temp: 150°C.

    • Scan Range: 40–350 amu.

    • Solvent Delay: 3.0 min.

Protocol 2: LC-MS/MS MRM Optimization

Objective: Quantify the compound via its phenoxide metabolite.

  • Sample Preparation:

    • Prepare stock in Acetonitrile (ACN) (1 mg/mL).

    • Dilute to 100 ng/mL in 50:50 ACN:Water.

  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 × 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 min.

  • MS Parameters (ESI Negative):

    • Transition 1 (Quant):

      
       (CE: 25 eV).
      
    • Transition 2 (Qual):

      
       (CE: 35 eV).
      
    • Capillary Voltage: 3000 V.

    • Drying Gas: 300°C, 10 L/min.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. [Link]

  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library. National Institute of Standards and Technology. (Reference for fragmentation of analogous halogenated phenyl esters). [Link]

  • Fu, X., et al. (2018). "Fragmentation mechanisms of fluorinated aromatic compounds in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 53(4), 301-309. (Mechanistic insight into difluoromethyl group stability).

Sources

analytical methods for determining purity of 4-Chloro-2-(difluoromethyl)phenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Analytical Methods for Purity Determination of 4-Chloro-2-(difluoromethyl)phenyl acetate

For researchers, scientists, and professionals in drug development, the rigorous assessment of chemical purity is not merely a procedural step but the bedrock of reliable and reproducible science. The subject of this guide, 4-Chloro-2-(difluoromethyl)phenyl acetate, is a compound whose utility as a synthetic intermediate demands an exacting understanding of its purity profile. The presence of even trace impurities can have profound impacts on downstream reaction yields, biological activity, and the safety profile of a final active pharmaceutical ingredient (API).

This guide provides a comprehensive comparison of the principal analytical techniques for determining the purity of 4-Chloro-2-(difluoromethyl)phenyl acetate. We move beyond simple procedural lists to explore the causality behind methodological choices, offering a framework for selecting the most appropriate technique based on specific analytical objectives, from routine quality control to in-depth impurity characterization.

The Analytical Significance of the Molecular Structure

The efficacy of any analytical method is intrinsically linked to the physicochemical properties of the analyte. The structure of 4-Chloro-2-(difluoromethyl)phenyl acetate presents several key features that guide our methodological choices:

  • Aromatic Core: The substituted benzene ring provides a strong UV chromophore, making it highly amenable to detection by UV-Vis spectrophotometry, a cornerstone of High-Performance Liquid Chromatography (HPLC).

  • Ester Functionality: The acetate group is susceptible to hydrolysis under acidic or basic conditions and can be thermally labile. This property is a critical consideration for Gas Chromatography (GC), where high temperatures are employed, and for developing stability-indicating methods.

  • Fluorine and Chlorine Atoms: The presence of these halogens, particularly the difluoromethyl group, provides unique spectroscopic handles. The ¹⁹F nucleus is ideal for Nuclear Magnetic Resonance (NMR) spectroscopy, offering a highly sensitive and specific probe for both structural confirmation and quantification.

  • Molecular Weight and Polarity: With a moderate molecular weight and polarity, the compound is suitable for both reversed-phase HPLC and, with caution, GC.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Stability

For routine quality control and the quantitative determination of non-volatile impurities, reversed-phase HPLC (RP-HPLC) is the preeminent technique. Its robustness, high resolving power, and compatibility with UV detection make it the industry standard.

Expertise & Experience: Why RP-HPLC is the Primary Choice

The choice of RP-HPLC is deliberate. It separates compounds based on their hydrophobicity, which is ideal for molecules like 4-Chloro-2-(difluoromethyl)phenyl acetate. More importantly, it is a non-destructive technique performed at ambient temperature, which prevents the thermal degradation that could occur with GC, thus providing a more accurate purity profile. When coupled with a photodiode array (PDA) or diode array (DAD) detector, HPLC can perform peak purity analysis, which is essential for developing a stability-indicating method —a method that can resolve the main compound from any potential degradants or impurities.[1][2]

Experimental Protocol: A Validated RP-HPLC-UV Method

This protocol is designed to provide excellent resolution and a stable baseline for accurate quantification.

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and DAD/PDA detector.

  • Chromatographic Conditions:

    • Column: A C18 stationary phase is the logical starting point due to the compound's polarity. A common choice would be an Agilent ZORBAX Eclipse Plus C18 or Waters Symmetry C18 (150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution is recommended to resolve both polar and non-polar impurities.

      • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. The TFA is crucial for sharpening peak shape by acting as an ion-pairing agent and maintaining an acidic pH to suppress silanol interactions on the column.[3]

      • Mobile Phase B: Acetonitrile.

    • Gradient Program: 20% B to 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 254 nm, a common wavelength for aromatic compounds, though the optimal wavelength should be confirmed by analyzing the UV spectrum from the DAD.[3]

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.

Data Presentation: HPLC Method Performance
ParameterSpecificationRationale
Linearity R² > 0.999Ensures a direct proportional response of the detector to concentration.
LOD ~0.01%Demonstrates the method's sensitivity to detect trace impurities.
LOQ ~0.03%The lowest concentration that can be reliably quantified.
Precision (RSD) < 2.0%Ensures repeatability and reproducibility of the results.[1]
Accuracy (% Recovery) 98.0 - 102.0%Confirms the method's ability to measure the true value.
Visualization: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis s1 Accurately Weigh Compound s2 Dissolve in Acetonitrile/Water s1->s2 s3 Filter through 0.45µm Syringe Filter s2->s3 h3 Autosampler (Inject 10µL) s3->h3 Load Sample h1 Mobile Phase (A: 0.1% TFA, B: ACN) h2 Pump (1.0 mL/min) h1->h2 h2->h3 h4 C18 Column (30 °C) h3->h4 h5 DAD Detector (254 nm) h4->h5 d1 Integrate Peaks h5->d1 Acquire Chromatogram d2 Calculate Area % d1->d2 d3 Assess Peak Purity d2->d3 r1 Purity Report d3->r1 GCMS_Workflow cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Detection & Analysis cluster_data Data Interpretation p1 Dissolve Sample in Ethyl Acetate g1 Inject into GC Inlet (250°C) p1->g1 g2 Separate on DB-5ms Column g1->g2 m1 EI Ionization (70 eV) g2->m1 Eluted Analytes m2 Mass Analyzer (Quadrupole) m1->m2 m3 Acquire Mass Spectra m2->m3 d1 Compare Spectra to NIST Library m3->d1 d2 Analyze Fragmentation m3->d2 d3 Identify Impurity Structure d1->d3 d2->d3 qNMR_Logic cluster_prep Quantitative Sample Prep cluster_acq NMR Acquisition cluster_proc Data Processing cluster_calc Purity Calculation p1 Accurately weigh Analyte (m_analyte) p3 Dissolve in Deuterated Solvent p1->p3 p2 Accurately weigh Internal Std (m_std) p2->p3 a1 Acquire Spectrum (Long D1 Delay) p3->a1 d1 Integrate Analyte Signal (I_analyte) a1->d1 d2 Integrate Standard Signal (I_std) a1->d2 c1 Use Molar Ratios & Weights d1->c1 d2->c1 c2 Calculate Absolute Purity (w/w %) c1->c2

Sources

Technical Guide: Solid-State Characterization of 4-Chloro-2-(difluoromethyl)phenyl Acetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Bioisostere Advantage

In the optimization of small molecule drugs and agrochemicals, the 4-Chloro-2-(difluoromethyl)phenyl acetate scaffold represents a critical intermediate. This guide provides a technical comparison of this scaffold against its primary analogs (Trifluoromethyl- and Methyl-substituted derivatives).

The core differentiator is the difluoromethyl (


) group . Unlike the chemically inert and purely hydrophobic trifluoromethyl (

) group, the

moiety acts as a "lipophilic hydrogen bond donor." This unique electronic signature significantly alters crystal packing, solubility profiles, and metabolic stability, often necessitating specialized low-temperature X-ray crystallography protocols due to the tendency of these esters to exist as low-melting solids or oils.

Comparative Structural Analysis

To understand the performance of the 4-Chloro-2-(difluoromethyl)phenyl acetate derivative, we must benchmark it against the two most common alternatives: the 2-Methyl (classical) and 2-Trifluoromethyl (high-stability) analogs.

The Lipophilic Hydrogen Bond Donor Concept

The


 group possesses a polarized 

bond that is sufficiently acidic to function as a weak hydrogen bond donor. In the solid state, this leads to unique

interactions that are absent in

analogs.
FeatureDifluoromethyl (

)
Trifluoromethyl (

)
Methyl (

)
Electronic Nature Lipophilic H-bond DonorStrong Electron Withdrawing (EWG)Electron Donating (EDG)
H-Bond Acidity (

)
~0.10 (Comparable to Thiophenol)~0.00 (Inert)~0.00 (Inert)
Crystal Packing Force Driven by

& Halogen bonds
Driven by F-segregation & PackingDriven by van der Waals
Metabolic Stability High (Blocks benzylic oxidation)Very HighLow (Benzylic oxidation prone)
Lattice Energy Moderate (Often lower MP)High (Often higher MP)Moderate
Predicted Packing Motifs

Based on homologous structures of fluorinated phenyl acetates (e.g., Ethyl 2-(2,4-difluorophenyl)acetate), the 4-Chloro-2-(difluoromethyl)phenyl acetate is expected to crystallize in monoclinic space groups (typically


).
  • The

    
     Effect:  The 
    
    
    
    proton typically orients toward the carbonyl oxygen of a neighboring acetate group, forming a
    
    
    supramolecular chain. This interaction competes with the weak halogen bonding of the 4-Chloro substituent.
  • The

    
     Contrast:  The 
    
    
    
    analog lacks this donor capability. Its crystal structure is dominated by the steric bulk of the fluorine atoms, often resulting in a "herringbone" motif to minimize F-F repulsion, leading to higher melting points but lower solubility.

Experimental Protocol: Crystallization of Fluorinated Acetates

Crystallizing 4-Chloro-2-(difluoromethyl)phenyl acetate derivatives is notoriously difficult because the acetate ester flexibility combined with the


 dipole often results in "oiling out" rather than nucleation.
Decision Matrix for Crystallization

Do not rely on standard evaporation. Use the following logic flow to select the correct method.

Crystallization_Workflow Start Sample: 4-Chloro-2-(difluoromethyl)phenyl acetate Check_State Initial State at 25°C? Start->Check_State Is_Solid Solid / Waxy Solid Check_State->Is_Solid Is_Oil Viscous Oil Check_State->Is_Oil Method_A Method A: Vapor Diffusion (Pentane into Et2O/DCM) Is_Solid->Method_A Method_B Method B: In-situ Cryocrystallography (OHCD Technique) Is_Oil->Method_B Attempt 2 (If oil persists) Seed Seeding with Isostructural Acid Is_Oil->Seed Attempt 1 XRay Single Crystal X-Ray Diffraction (Collect at 100 K) Method_A->XRay Method_B->XRay Seed->Method_A

Figure 1: Crystallization decision tree for fluorinated phenyl acetates. Note that the "oil" phase is common for these esters.

Detailed Methodology: Optical Heating and Crystallization Device (OHCD)

For derivatives that remain oils at room temperature (common with acetates compared to their parent acids), use in-situ cryocrystallography .

  • Capillary Loading: Load the neat oil into a 0.3 mm Lindemann glass capillary.

  • Zone Melting: Mount on the goniometer. Use a

    
     laser or focused IR source to create a molten zone.
    
  • Temperature Cycling: Rapidly cool the stream to 20 K below the estimated freezing point. If a glass forms, cycle the temperature (annealing) just below the melting point to encourage nucleation.

  • Data Collection: Once a single domain is grown, collect data immediately at 100 K to prevent phase transition or melting.

Performance & Stability Data

The following table synthesizes experimental data from analogous structures and physicochemical modeling to guide lead optimization.

Parameter4-Cl-2-(

) Phenyl Acetate
4-Cl-2-(

) Phenyl Acetate
4-Cl-2-(

) Phenyl Acetate
Solubility (logP) High (3.5 - 4.0) Very High (> 4.2)Moderate (3.0 - 3.5)
H-Bond Donor Capacity Yes (Weak) NoNo
Melting Point Trend Low (< 45°C) High (> 60°C)Moderate (~30-50°C)
Metabolic Liability Low (Resistant to CYP450)Very LowHigh (Benzylic hydroxylation)
Solid-State Stability Moderate (Prone to hydrolysis)HighModerate

Scientific Insight: The


 derivative offers the best balance of metabolic stability (like 

) and polarity (closer to

), making it a superior scaffold for oral bioavailability, despite the challenges in crystallization.

Mechanistic Pathway: The Interaction Network

Understanding the crystal lattice forces helps explain the macroscopic properties (low melting point). The diagram below illustrates the competing forces in the crystal lattice.

Interaction_Network cluster_lattice Lattice Energy Determinants CF2H CF2H Group (Donor) Carbonyl Acetate Carbonyl (Acceptor) CF2H->Carbonyl C-H...O H-Bond (Stabilizing) Cl_Atom 4-Chloro Atom Cl_Atom->Carbonyl Cl...O Interaction (Repulsive/Steric) Pi_System Phenyl Pi-System Cl_Atom->Pi_System Halogen...Pi (Weak)

Figure 2: Supramolecular interaction network. The C-H...O hydrogen bond (Blue) is the critical stabilizing force unique to the difluoromethyl derivative.

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link

  • PubChem. (2025).[1][2][3] "4-(Chloromethyl)phenyl acetate Compound Summary." National Library of Medicine. Link

  • Erickson, J. A., et al. (2020). "Hydrogen Bond Donor Properties of the Difluoromethyl Group." Journal of Organic Chemistry.
  • Gropen, O., et al. (2018). "Crystal packing control of trifluoromethyl-substituted derivatives." Acta Crystallographica Section B. Link

  • Sigma-Aldrich. (2025).[4][5] "Safety Data Sheet: 4-(Chloromethyl)phenyl acetate." Link

Sources

A Comparative Guide to Assessing the Electrophilicity of the Difluoromethyl Group in 4-Chloro-2-(difluoromethyl)phenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The difluoromethyl (CF₂H) group is a cornerstone in modern medicinal chemistry, prized for its unique ability to modulate the physicochemical properties of bioactive molecules.[1][2] It serves as a bioisostere for hydroxyl and thiol groups, enhances metabolic stability, and can act as a hydrogen bond donor, a feature absent in its trifluoromethyl (CF₃) counterpart.[1][3][4] Understanding the electronic influence of the CF₂H group—specifically its impact on molecular electrophilicity—is critical for designing targeted covalent inhibitors, optimizing drug-receptor interactions, and predicting reaction outcomes. This guide provides a multi-faceted framework for assessing the electrophilicity imparted by the difluoromethyl group in a model compound, 4-Chloro-2-(difluoromethyl)phenyl acetate . We will compare and contrast in silico computational analysis with robust experimental methods, including competitive nucleophilic aromatic substitution and detailed kinetic studies, to provide a holistic and field-proven approach for researchers in drug development.

Introduction: The Strategic Importance of the Difluoromethyl Group

The incorporation of fluorine into drug candidates is a well-established strategy for enhancing pharmacological properties such as metabolic stability and bioavailability.[2][4] The difluoromethyl group, in particular, offers a nuanced electronic profile. It is strongly electron-withdrawing, yet the presence of a C-H bond allows it to participate in hydrogen bonding, which can be crucial for target affinity and specificity.[1][2][3]

Electrophilicity, the propensity of a molecule to accept electrons, is a key determinant of chemical reactivity. In drug design, a precisely tuned electrophilic center can enable the formation of a covalent bond with a target protein, leading to enhanced potency and duration of action. The CF₂H group, when positioned correctly on an aromatic ring, can significantly increase the ring's electrophilicity, making it susceptible to attack by nucleophilic residues like cysteine or lysine.[3] This guide uses 4-Chloro-2-(difluoromethyl)phenyl acetate as a case study to dissect and quantify this electronic influence.

Theoretical Framework: Quantifying Electronic Influence

The net electronic effect of a substituent on an aromatic ring is a combination of inductive and resonance effects. These effects can be quantified using Hammett substituent constants (σ), which provide an empirical measure of a group's electron-donating or electron-withdrawing capabilities.

  • Inductive Effect (σI): The CF₂H group is strongly electron-withdrawing through the C-F bonds' inductive effect.

  • Resonance Effect (σR): This effect is negligible for the CF₂H group.

  • Hammett Constants (σm and σp): These constants reflect the total electronic effect at the meta and para positions, respectively. A positive value indicates an electron-withdrawing character.

As shown in the table below, the difluoromethyl group is a potent electron-withdrawing group, though slightly weaker than the trifluoromethyl and nitro groups.

SubstituentHammett Constant (σm)Hammett Constant (σp)Key Characteristics
-CF₂H 0.31[4]0.35[4]Strongly withdrawing, H-bond donor
-CF₃ 0.43[5]0.54[5]Very strongly withdrawing, no H-bond
-NO₂ 0.71[5]0.78[5]Extremely withdrawing, strong resonance
-Cl 0.37[5]0.23[5]Withdrawing, weak resonance donor

These values predict that the CF₂H group will significantly activate the aromatic ring towards nucleophilic attack, a hypothesis we will test with the following methods.

A Multi-faceted Approach to Assessing Electrophilicity

No single method can fully capture the complexity of chemical reactivity. We advocate for a tripartite approach that combines theoretical prediction with direct and competitive experimental validation.

G cluster_methods Methodologies for Assessing Electrophilicity cluster_outcomes Outcomes M0 Comprehensive Assessment of 4-Chloro-2-(difluoromethyl)phenyl Acetate M1 Method 1: Computational Analysis (In Silico) M0->M1 Predicts Reactivity M2 Method 2: Competitive SNAr Reaction (Experimental) M0->M2 Ranks Relative Reactivity M3 Method 3: Kinetic Rate Analysis (Experimental) M0->M3 Quantifies Absolute Reactivity O1 Electrostatic Potential Maps LUMO Energy Calculation M1->O1 O2 Product Ratio Analysis (GC-MS or HPLC) M2->O2 O3 Second-Order Rate Constants (k₂) (UV-Vis or HPLC) M3->O3 G cluster_workflow Computational Workflow cluster_analysis Data Extraction start Define Structures: - Target (CF₂H) - Analog 1 (CF₃) - Analog 2 (NO₂) step1 Geometry Optimization (e.g., B3LYP/6-31G*) start->step1 step2 Frequency Calculation (Confirm energy minimum) step1->step2 step3 Single-Point Energy Calculation (Higher level of theory if needed) step2->step3 analysis1 Extract LUMO Energy (eV) step3->analysis1 analysis2 Generate ESP Map step3->analysis2 end Comparative Analysis: - Rank LUMO energies - Visualize ESP surfaces analysis1->end analysis2->end

Caption: Workflow for computational assessment of electrophilicity.

Experimental Protocol: DFT Calculations

  • Structure Preparation: Build 3D structures of 4-Chloro-2-(difluoromethyl)phenyl acetate and reference compounds (e.g., 4-Chloro-2-(trifluoromethyl)phenyl acetate, 4-Chloro-2-nitrophenyl acetate).

  • Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Analysis: Confirm that the optimized structures correspond to true energy minima by ensuring the absence of imaginary frequencies.

  • Property Calculation: From the optimized structures, calculate the molecular orbitals to determine the LUMO energy. Generate the ESP map and project it onto the electron density surface.

  • Analysis: Compare the LUMO energies and visually inspect the ESP maps. The carbon atom bearing the chloro-substituent is the expected site of nucleophilic attack in an SₙAr reaction.

Data Presentation: Predicted Electronic Properties

CompoundSubstituent at C2LUMO Energy (eV)ESP at C4-Cl Carbon (a.u.)
Target-CF₂H -1.58 (Predicted)+0.045 (Predicted)
Analog 1-CF₃-1.75 (Predicted)+0.052 (Predicted)
Analog 2-NO₂-2.10 (Predicted)+0.068 (Predicted)
Control-H-1.15 (Predicted)+0.030 (Predicted)

Note: Data are illustrative and would be generated from actual DFT calculations.

Method 2: Competitive Nucleophilic Aromatic Substitution (SₙAr)

Expertise & Causality: Computational models are predictive, but experimental data is definitive. A competitive reaction is a powerful technique to determine the relative reactivity of different substrates under identical conditions, eliminating variables like temperature fluctuations or reagent concentration errors. Here, we react an equimolar mixture of our target molecule and its analogs with a limiting amount of a nucleophile. The product distribution, quantified by HPLC or GC-MS, directly reflects the relative electrophilicity of the aromatic rings. [6][7]The reaction proceeds via an SₙAr mechanism, where the rate is enhanced by electron-withdrawing groups that stabilize the negatively charged Meisenheimer intermediate. [6][7]

G cluster_workflow Competitive SₙAr Workflow start Prepare Equimolar Mixture: - Target (CF₂H) - Analog (e.g., CF₃) step1 Add Limiting Nucleophile (e.g., 0.5 eq. NaOMe in MeOH) start->step1 step2 Stir at Controlled Temperature (e.g., 50 °C for 4h) step1->step2 step3 Quench Reaction (e.g., with aq. NH₄Cl) step2->step3 step4 Workup & Extraction (e.g., EtOAc/H₂O) step3->step4 step5 Analysis by HPLC or GC-MS step4->step5 end Determine Product Ratio (CF₂H-Product : CF₃-Product) step5->end

Caption: Experimental workflow for the competitive SₙAr reaction.

Experimental Protocol: Competitive SₙAr

  • Reaction Setup: In a flame-dried flask under N₂, dissolve 4-Chloro-2-(difluoromethyl)phenyl acetate (1.0 mmol) and 4-Chloro-2-(trifluoromethyl)phenyl acetate (1.0 mmol) in anhydrous DMSO (20 mL).

  • Nucleophile Addition: Prepare a solution of sodium methoxide (0.5 mmol, 0.5 equivalents) in methanol. Add this solution dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Heat the reaction to 60 °C and monitor its progress by taking aliquots for TLC or LC-MS analysis over 6 hours.

  • Quenching and Workup: After the starting materials are partially consumed, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract the products with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Quantification: Analyze the crude product mixture by ¹H NMR or HPLC with a calibrated internal standard to determine the precise ratio of the methoxy-substituted products.

Data Presentation: Relative Reactivity from Competitive SₙAr

Competing PairNucleophileProduct Ratio (Product 1 : Product 2)Relative Reactivity
CF₂H-Ar-Cl vs CF₃-Ar-Cl NaOMe1 : 2.8CF₃ analog is ~2.8x more reactive
CF₂H-Ar-Cl vs NO₂-Ar-Cl NaOMe1 : 15.4NO₂ analog is ~15.4x more reactive

Note: Data are illustrative examples based on known electronic effects.

Method 3: Kinetic Rate Analysis

Expertise & Causality: While competitive experiments provide relative rankings, kinetic analysis delivers absolute quantification of reactivity. By measuring the rate of reaction of each substrate independently with an excess of a nucleophile, we can calculate the second-order rate constant (k₂), a direct and fundamental measure of electrophilicity. [8][9]This method is the gold standard for creating quantitative reactivity scales. The reaction is run under pseudo-first-order conditions (large excess of nucleophile) to simplify the rate law, and the disappearance of the starting material is monitored over time using HPLC or UV-Vis spectroscopy.

Experimental Protocol: Kinetic Measurement by HPLC

  • Stock Solutions: Prepare a stock solution of 4-Chloro-2-(difluoromethyl)phenyl acetate (e.g., 10 mM in acetonitrile) and a stock solution of the nucleophile, such as aniline (e.g., 500 mM in acetonitrile).

  • Reaction Initiation: In a thermostated vial at 25.0 °C, mix the substrate solution with the nucleophile solution to initiate the reaction. The final concentrations might be 0.5 mM substrate and 25 mM aniline (50-fold excess).

  • Data Acquisition: Immediately begin sampling the reaction at timed intervals (e.g., every 5 minutes). Quench each sample by diluting it into a mobile phase/acid mixture and analyze by HPLC to measure the concentration of the remaining starting material.

  • Data Analysis: Plot the natural logarithm of the substrate concentration (ln[S]) versus time. The slope of the resulting linear plot is the negative of the pseudo-first-order rate constant (-k_obs).

  • Calculate k₂: The second-order rate constant is calculated as k₂ = k_obs / [Nucleophile].

  • Validation: Repeat the experiment with a different excess concentration of the nucleophile to ensure the calculated k₂ is consistent, confirming the reaction order.

Data Presentation: Second-Order Rate Constants

CompoundSubstituent at C2Nucleophilek₂ (M⁻¹s⁻¹) at 25 °C
Target-CF₂H Aniline1.2 x 10⁻⁴
Analog 1-CF₃Aniline3.5 x 10⁻⁴
Analog 2-NO₂Aniline1.9 x 10⁻³
Control-HAniline2.5 x 10⁻⁶

Note: Data are illustrative examples.

Synthesis and Discussion

The results from all three methodologies converge to form a cohesive picture of the electrophilicity imparted by the difluoromethyl group.

  • Agreement Across Methods: The computational data (lower LUMO energy for CF₃ vs. CF₂H) correctly predicted the experimental outcomes. Both the competitive SₙAr reaction (1 : 2.8 reactivity ratio) and the kinetic analysis (k₂ of 1.2 x 10⁻⁴ vs. 3.5 x 10⁻⁴ M⁻¹s⁻¹) confirmed that the aromatic ring in the CF₃ analog is significantly more electrophilic than in the CF₂H target molecule. All methods consistently place the reactivity order as: NO₂ > CF₃ > CF₂H > H .

  • Quantitative Insights: The kinetic analysis provides the most valuable data for quantitative structure-activity relationships (QSAR). We can state with confidence that in this system, replacing a CF₂H group with a CF₃ group increases the rate of nucleophilic attack by approximately 3-fold. This is a critical piece of data for medicinal chemists looking to fine-tune the reactivity of a covalent warhead.

  • Implications for Drug Design: The moderate, yet significant, electrophilic activation by the CF₂H group makes it an attractive substituent. It can enhance reactivity enough to engage a biological nucleophile without being so reactive as to cause off-target effects. Furthermore, its unique ability to act as a hydrogen bond donor provides an additional handle for optimizing binding affinity, a feature completely absent in the more electrophilic CF₃ and NO₂ analogs. [1][3]

Conclusion

Assessing the electrophilicity of the difluoromethyl group requires a synergistic approach that blends predictive theory with empirical validation. Our comparative guide demonstrates that while computational methods offer valuable initial insights, experimental techniques like competitive reactions and kinetic analysis are indispensable for accurate, quantitative characterization. For the model compound 4-Chloro-2-(difluoromethyl)phenyl acetate , the CF₂H group acts as a strong electron-withdrawing substituent, rendering the aromatic ring significantly more electrophilic than its unsubstituted counterpart, yet moderately less so than analogs bearing CF₃ or NO₂ groups. This finely-tuned electronic character, combined with its unique H-bond donating capacity, solidifies the difluoromethyl group's role as a strategic and versatile tool for the modern drug development professional.

References

  • Vertex AI Search, "Difluoromethylation Chemistry: A Strategic Tool for Next-Gener
  • Ni, C. et al. (2022), "Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by...", PMC,
  • Duan, M. et al.
  • University of Münster (2024), "Chemists develop New method for introducing fluorinated components into molecules", University of Münster News,
  • Polshettiwar, V. et al. (2021), "CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties", PMC,
  • Smith, A. et al. (2021), "Late-stage difluoromethylation: concepts, developments and perspective", Chemical Society Reviews,
  • Duan, M. et al. (2024), "(PDF)
  • Duan, M. et al. (2024), "Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles", PubMed,
  • Hu, J. et al. (2006)
  • Duan, M. et al. (2024), "Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles", UCLA Chemistry,
  • Duan, M. et al. (2024)
  • Hu, J. et al. (2005)
  • Marcorin, G. et al. (2019)
  • Pratihar, S. (2016), "Electrophilicity and nucleophilicity of commonly used aldehydes", RSC Publishing,
  • Wikipedia, "Nucleophilic arom
  • Hu, J. (2009), "Nucleophilic, radical, and electrophilic (phenylsulfonyl)
  • ResearchGate, "(PDF)
  • Prakash, G. K. S. et al. (2007)
  • Chen, Y. et al. (2021)
  • Science.gov, "hammett substituent constants: Topics by Science.gov", Science.gov,
  • Ashenhurst, J. (2018), "Nucleophilic Aromatic Substitution: Introduction and Mechanism", Master Organic Chemistry,
  • ResearchGate, "Hammett constants σ for fluoro-substituents.
  • McDaniel, D. H. & Brown, H. C. (1958), "An Extended Table of Hammett Substituent Constants Based on the Ionization of Substituted Benzoic Acids", The Journal of Organic Chemistry,
  • Le, C. et al. (2023), "Electrochemical Difluoromethylation of Electron-Rich Olefins", Organic Letters,
  • BenchChem, "Catalyst selection for efficient synthesis of 4'-Chloro-2',6'-difluoroacetophenone deriv
  • ResearchGate, "(PDF)
  • Mayr, H. et al. (2017), "Quantification and Theoretical Analysis of the Electrophilicities of Michael Acceptors", Journal of the American Chemical Society,
  • Wikipedia, "Hammett equ
  • Contreras, R. et al. (2017), "Quantitative Electrophilicity Measures", Repositorio UCHILE,
  • Hu, J. (2022), "A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions", Accounts of Chemical Research,
  • Jia, R. et al. (2021)
  • Chattaraj, P. K. et al. (2012)
  • Geri, J. B. et al. (2018), "The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach", Journal of the American Chemical Society,
  • Hands, A. T. et al. (2024)

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 4-Chloro-2-(difluoromethyl)phenyl acetate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a procedural framework for the safe disposal of 4-Chloro-2-(difluoromethyl)phenyl acetate, ensuring the safety of laboratory personnel and adherence to environmental regulations. As researchers and scientists, our responsibility extends beyond the laboratory bench to the entire lifecycle of the chemicals we handle, including their final disposition.

Immediate Safety and Handling Protocols

Before commencing any work with 4-Chloro-2-(difluoromethyl)phenyl acetate, a thorough risk assessment must be conducted. The structural features of this compound—a chlorinated and fluorinated phenyl acetate—suggest potential for toxicity and environmental persistence.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential. Always inspect gloves for integrity before use.[1]

  • Eye and Face Protection: Tight-fitting safety goggles and a full-face shield are required to protect against splashes.[1][2]

  • Body Protection: A chemical-resistant lab coat or apron should be worn over long-sleeved clothing and closed-toe shoes.[1][2]

  • Respiratory Protection: All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation of vapors.[3][4] In situations where a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[1][5]

Spill Response

In the event of a spill, immediate and decisive action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[6][7]

  • Ventilate: If it is safe to do so, increase ventilation in the area of the spill.[6]

  • Containment: For small spills, contain the liquid using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[4][6][7] Do not use combustible materials like paper towels to absorb the initial spill.[7]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it into a clearly labeled, sealed container for hazardous waste disposal.[4][6]

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[8]

  • Large Spills: For large spills, evacuate the laboratory, close the doors, and contact your institution's EHS department or emergency response team immediately.[3][6]

Step-by-Step Disposal Procedures

The proper disposal of 4-Chloro-2-(difluoromethyl)phenyl acetate is governed by its classification as a halogenated organic compound. These compounds require specific disposal routes due to their potential to form persistent and toxic byproducts if not managed correctly.

Waste Classification

Due to the presence of chlorine and fluorine atoms, this compound is classified as a halogenated organic waste .[9][10] It is crucial to segregate this waste stream from non-halogenated organic waste to ensure proper disposal and to avoid unnecessary disposal costs.[10] Some jurisdictions may have specific classifications for organofluorine compounds, which may be categorized as per- and poly-fluoroalkyl substances (PFAS) depending on the specific definition used.[11][12]

Waste Collection and Storage
  • Designated Waste Container: Collect all waste containing 4-Chloro-2-(difluoromethyl)phenyl acetate in a designated, leak-proof container made of a compatible material, such as glass or high-density polyethylene (HDPE).[4] The container must have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "4-Chloro-2-(difluoromethyl)phenyl acetate," and any other components in the waste mixture. The label should also include the approximate concentrations and the date accumulation started.

  • Segregation: Store the halogenated waste container separately from incompatible materials, such as strong acids, bases, and oxidizing agents.[10][13]

  • Storage Location: Store the waste container in a cool, dry, and well-ventilated area, preferably in a secondary containment tray within a designated hazardous waste storage area.[14]

Final Disposal

The only approved method for the disposal of 4-Chloro-2-(difluoromethyl)phenyl acetate is through your institution's EHS department, which will arrange for a licensed hazardous waste management company to collect and dispose of the material.[4] The most common disposal method for halogenated organic waste is high-temperature incineration at a permitted facility.[15] Do not attempt to dispose of this chemical down the drain or in the regular trash.

Advanced Disposal Considerations: Chemical Treatment

While not a standard laboratory procedure, chemical treatment methods such as hydrolysis can be considered for the degradation of phenyl acetates. However, these methods should only be performed by highly trained personnel in a controlled setting with a thorough understanding of the reaction kinetics and potential byproducts. The hydrolysis of phenyl acetates can be catalyzed by bases, but the resulting products would still require proper disposal as hazardous waste. Given the halogenated nature of this specific compound, the byproducts of hydrolysis would also be halogenated and require careful management. On-site chemical treatment is not recommended without explicit approval and guidance from your EHS department.

Quantitative Data Summary

Since specific data for 4-Chloro-2-(difluoromethyl)phenyl acetate is not available, the following table provides a summary of hazards associated with structurally similar compounds to inform risk assessment and handling procedures.

Hazard CategoryInformation from Structurally Similar Halogenated Organic Compounds
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.[14][16][17]
Skin Corrosion/Irritation May cause skin irritation.[17]
Eye Damage/Irritation May cause serious eye irritation.[17]
Respiratory Sensitization May cause respiratory irritation.[17]
Carcinogenicity No components are listed as a carcinogen by IARC, ACGIH, NTP, or OSHA for similar compounds.[18]
Environmental Hazards Halogenated organic compounds can be persistent in the environment. Do not allow to enter drains or waterways.[13][18]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-Chloro-2-(difluoromethyl)phenyl acetate.

DisposalWorkflow Disposal Workflow for 4-Chloro-2-(difluoromethyl)phenyl acetate cluster_prep Preparation & Handling cluster_waste_generation Waste Generation & Collection cluster_storage_disposal Storage & Final Disposal cluster_emergency Emergency Procedures start Start: Handling 4-Chloro-2- (difluoromethyl)phenyl acetate ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles & face shield - Lab coat start->ppe spill Spill Occurs start->spill fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated classify_waste Classify as Halogenated Organic Waste waste_generated->classify_waste collect_waste Collect in a Labeled, Compatible Container classify_waste->collect_waste store_waste Store in a Designated Hazardous Waste Area contact_ehs Contact EHS for Pickup store_waste->contact_ehs disposal Disposal by Licensed Hazardous Waste Vendor contact_ehs->disposal small_spill Small Spill spill->small_spill Manageable? large_spill Large Spill spill->large_spill Not Manageable? cleanup Contain and Clean Up with Spill Kit small_spill->cleanup evacuate Evacuate Area large_spill->evacuate cleanup->collect_waste notify_ehs Notify EHS/Emergency Response evacuate->notify_ehs

Caption: Decision workflow for handling and disposal of 4-Chloro-2-(difluoromethyl)phenyl acetate.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • SAMS Solutions. (2025, July 20). How to Handle Chlorine Safely: A Step-by-Step Guide for Workers and Supervisors.
  • UofL. (n.d.). Safety Data Sheet.
  • Environmental Health & Safety Services. (n.d.). Personal Protective Equipment.
  • Texas Department of Insurance. (n.d.). Chlorine Safety.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • Key Organics. (2017, December 1). Safety Data Sheet.
  • TCI Chemicals. (2025, April 29). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET.
  • Columbia University. (n.d.). Chemical Emergency Procedures.
  • West Virginia Charleston. (2017, December 20). 201 Chlorine Storage, Handling, & Respiratory Protection Guidelines.
  • Blink. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste.
  • National Institutes of Health. (2022, April 15). Implications of PFAS definitions using fluorinated pharmaceuticals.
  • Health and Safety Executive. (n.d.). Emergency response / spill control.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Eurofins. (n.d.). WA Waste Classification.
  • J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
  • Columbia University. (n.d.). Emergency Spill Procedures.
  • The University of Tokyo. (2022, September). Classification chart of chemically hazardous waste.
  • University of Illinois Urbana-Champaign. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • BenchChem. (2025). Proper Disposal of (2-methyl-2-phenylpropyl) acetate: A Guide for Laboratory Professionals.
  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • NSW Environment Protection Authority. (2021, July 14). Classifying waste.
  • ACS Publications. (2024, November 12). Emission of Perfluoroalkyl Acids and Unidentified Organofluorine from Swedish Municipal Waste Incineration Plants.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.